molecular formula C12H11NO4 B2944938 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid CAS No. 107947-16-0

3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid

Cat. No.: B2944938
CAS No.: 107947-16-0
M. Wt: 233.223
InChI Key: DXWXNJRVULDSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWXNJRVULDSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic Acid: A Versatile Heterobifunctional Linker

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in the field of bioconjugation and drug development. We will explore its chemical structure, physicochemical properties, a robust synthesis protocol, and its primary application as a heterobifunctional crosslinking agent. The core utility of this molecule lies in its stable succinimide-functionalized aromatic core and a reactive carboxylic acid handle. This guide details the critical process of activating the carboxylic acid to an N-Hydroxysuccinimide (NHS) ester and its subsequent highly specific reaction with primary amines. Authored for researchers and drug development professionals, this document explains the underlying chemical principles, provides actionable protocols, and emphasizes the critical parameters required to achieve efficient and reliable conjugation outcomes.

Introduction: A Strategic Building Block for Conjugate Chemistry

This compound is a heterobifunctional organic molecule designed for covalent tethering applications. Its structure is strategically composed of two key regions:

  • A Substituted Aromatic Core: The 4-methylbenzoic acid framework provides a rigid and well-defined spacer element.

  • A Succinimide Group: Formed by the reaction of an amine with succinic anhydride, this group is highly stable and serves as one point of connectivity or as a means to modify the properties of the parent amine.

  • A Carboxylic Acid Group: This is the primary reactive handle of the molecule. Its utility is realized upon conversion to an "activated ester," most commonly an N-Hydroxysuccinimide (NHS) ester, which can then react with nucleophiles.

This molecular architecture makes it an ideal starting material for synthesizing more complex crosslinkers, antibody-drug conjugate (ADC) linkers, and surface modification reagents. The true value of this compound is unlocked in a two-stage process: first, the activation of its carboxylic acid, and second, the conjugation of the activated form to a target molecule.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its successful application.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁NO₄

  • Molecular Weight: 233.22 g/mol

  • CAS Number: Not assigned (The closely related 3-amino-4-methylbenzoic acid has CAS 2458-12-0).[1]

The physicochemical properties are summarized in the table below. Values for analogous compounds are used for estimation where direct data is unavailable.

PropertyValue / ObservationSource / Rationale
Appearance White to off-white crystalline solidBased on p-toluic acid and other benzoic acid derivatives.[2][3]
Melting Point >180 °C (decomposes)Estimated based on the melting point of p-toluic acid (180-181 °C).[2]
Solubility Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, acetone)Aromatic carboxylic acids typically exhibit low aqueous solubility but dissolve in organic solvents.[2][3][4]
Stability Stable under standard conditions. Incompatible with strong oxidizing agents and strong bases.General stability for benzoic acid derivatives.[5]

Synthesis and Purification Protocol

The most direct synthetic route to this compound involves the condensation of its amino precursor with succinic anhydride. This reaction forms the stable five-membered succinimide ring.

Rationale of Synthesis

The synthesis is a two-step, one-pot reaction. First, the primary amine of 3-amino-4-methylbenzoic acid reacts with one of the carbonyl groups of succinic anhydride to form an intermediate maleamic acid derivative. Second, upon heating in the presence of a cyclizing agent like acetic anhydride, an intramolecular condensation occurs, eliminating a molecule of water to form the thermodynamically stable succinimide ring. This method is a common and efficient way to produce N-substituted succinimides.[6]

Step-by-Step Synthesis Protocol

Materials:

  • 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0)

  • Succinic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-methylbenzoic acid (1 equivalent), succinic anhydride (1.1 equivalents), and a catalytic amount of sodium acetate.

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and a catalyst for the cyclization.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold deionized water while stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with cold water to remove residual acetic acid and then with cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under a vacuum to remove all residual solvent.

Core Application: A Two-Stage Approach to Bioconjugation

The primary utility of this compound is as a precursor to an amine-reactive crosslinking reagent. The carboxylic acid is not reactive towards amines on its own but must first be "activated." The gold standard for this activation is its conversion to an N-Hydroxysuccinimide (NHS) ester.[4][7][8]

Workflow: Activation and Conjugation

The overall process can be visualized as a two-part workflow: activation of the linker followed by conjugation to the target biomolecule.

G cluster_0 Part 1: NHS Ester Activation cluster_1 Part 2: Amine Conjugation linker 3-(2,5-dioxopyrrolidin-1-yl) -4-methylbenzoic acid activated_linker Activated NHS Ester Linker linker->activated_linker  Carbodiimide Chemistry  Anhydrous Organic Solvent  (e.g., DMF, DMSO) reagents EDC + NHS (Coupling Agents) reagents->activated_linker conjugate Stable Amide-Linked Conjugate activated_linker->conjugate  Nucleophilic Acyl Substitution  Aqueous Buffer, pH 7.2-8.5 protein Target Protein (with Primary Amine, e.g., Lysine) protein->conjugate byproduct NHS Leaving Group conjugate->byproduct  Release of

Caption: Two-stage workflow for utilizing the linker in bioconjugation.

Part 1: Activation to an NHS Ester

The conversion of the carboxylic acid to an NHS ester is typically achieved using carbodiimide chemistry. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are used in conjunction with N-Hydroxysuccinimide (NHS).

Protocol: NHS Ester Activation

  • Dissolution: Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4]

  • Activation: Add EDC (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The activated NHS ester is formed in situ. This solution should be used immediately for the best results, as NHS esters are susceptible to hydrolysis.[4][7]

Part 2: Conjugation to Primary Amines

The activated NHS ester is a potent electrophile that readily reacts with unprotonated primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of a peptide, to form a stable amide bond.[7][8]

Mechanism of Action: The reaction is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the stable NHS leaving group and forming the desired amide linkage.[7][9]

Critical Reaction Parameters:

  • pH: This is the most critical parameter. The reaction must be performed in a pH range of 7.2 to 8.5.[4] At lower pH values, primary amines are protonated (-NH₃⁺) and non-nucleophilic.[7] At higher pH (>8.5), the rate of hydrolysis of the NHS ester, an undesirable competing reaction, increases dramatically, reducing conjugation efficiency.[4][7][10] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[4][9]

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers are essential. Buffers containing primary amines, like Tris (TBS), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4]

  • Quenching: The reaction can be stopped or "quenched" by adding a high concentration of a primary amine-containing buffer, such as Tris or glycine, which consumes any remaining active NHS ester.[4]

Protocol: Protein Conjugation

  • Buffer Exchange: Ensure the target protein is in an amine-free buffer at a pH of 7.2-8.5.

  • Conjugation: Immediately add the freshly prepared NHS-activated linker solution (from Part 1) to the protein solution. A 10- to 20-fold molar excess of the linker is a common starting point, though this should be optimized empirically.[7][9]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[9]

  • Quenching (Optional): Add a quenching buffer (e.g., 1M Tris, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7][9]

  • Purification: Remove unreacted linker and the NHS byproduct from the protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]

Safety, Handling, and Storage

  • Safety: As with many laboratory chemicals, this compound should be handled with care. It may cause skin and eye irritation.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Storage: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, which can hydrolyze the succinimide ring over long periods.[5] Its activated NHS ester form is highly moisture-sensitive and should be prepared fresh and used immediately.[11]

Conclusion

This compound is not a direct crosslinking agent but rather a highly valuable and versatile precursor for creating custom chemical tools. Its utility is defined by the stable succinimide group and the readily activatable carboxylic acid. By understanding the two-stage process of activation and conjugation, and by carefully controlling critical reaction parameters like pH, researchers can effectively leverage this molecule to build stable, covalently linked conjugates for a wide array of applications in diagnostics, therapeutics, and fundamental biological research.

References

  • Kim, Y. et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

  • Wilson, D. L. et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. Available from: [Link]

  • Wilson, D. L. et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. Available from: [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). Available from: [Link]

  • Chemazone. 3-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoic acid. Available from: [Link]

  • Słoczyńska, K. et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available from: [Link]

  • Matrix Fine Chemicals. 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID | CAS 60693-31-4. Available from: [Link]

  • Wikipedia. p-Toluic acid. Available from: [Link]

  • Precise PEG. 2,5-dioxopyrrolidin-1-yl 3-(2-(4-azidobenzyl)-4,5-dibromo-3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)propanoate. Available from: [Link]

  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • Chemsrc. 4-Methylbenzoic acid | CAS#:99-94-5. Available from: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

Technical Guide: N-(3-Carboxy-6-methylphenyl)succinimide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of N-(3-carboxy-6-methylphenyl)succinimide , chemically identified as 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid .

This guide synthesizes established protocols for N-aryl succinimide formation with specific structural analysis of this benzoic acid derivative.

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound represents a bifunctional scaffold combining a succinimide ring (known for stability and hydrogen-bonding capability) with a benzoic acid moiety (providing a reactive handle for conjugation). It is structurally homologous to thalidomide-class immunomodulators and serves as a critical intermediate in the synthesis of targeted pharmaceutical conjugates.[1]

Nomenclature & Identifiers
PropertyDetail
Common Name N-(3-carboxy-6-methylphenyl)succinimide
IUPAC Name This compound
CAS Registry Number Not widely indexed; derivative of CAS 2458-12-0
Molecular Formula

Molecular Weight 233.22 g/mol
SMILES CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O
Structural Features[3][9]
  • Steric Environment: The methyl group at position 6 (ortho to the succinimide nitrogen) introduces significant steric strain. This forces the succinimide ring to twist out of the plane of the phenyl ring, typically by 50–90°, reducing

    
    -conjugation between the systems.
    
  • Electronic Character: The succinimide group is electron-withdrawing (inductive effect), which increases the acidity of the carboxylic acid relative to unsubstituted benzoic acid.

  • Reactive Handles:

    • Carboxylic Acid (-COOH): Available for amide coupling (e.g., EDC/NHS chemistry).

    • Succinimide Ring: Stable under physiological conditions but susceptible to nucleophilic ring-opening in strong base.[1]

Synthesis & Production Protocol

The synthesis follows a classical two-step protocol: nucleophilic attack of the aniline nitrogen on succinic anhydride, followed by cyclodehydration.[1]

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Precursor1 3-Amino-4-methylbenzoic acid (CAS 2458-12-0) Intermediate Intermediate: N-(3-carboxy-6-methylphenyl) succinamic acid Precursor1->Intermediate Step 1: Ring Opening (Acetic Acid, Reflux) Precursor2 Succinic Anhydride Precursor2->Intermediate Product Product: N-(3-carboxy-6-methylphenyl) succinimide Intermediate->Product Step 2: Cyclodehydration (Ac2O / NaOAc, Reflux)

Caption: Two-step synthesis via succinamic acid intermediate.

Detailed Methodology

Safety Note: Perform all steps in a fume hood. Acetic anhydride is corrosive and lachrymatory.

Step 1: Formation of Succinamic Acid Intermediate
  • Reagents: Dissolve 3-amino-4-methylbenzoic acid (15.1 g, 100 mmol) in glacial acetic acid (100 mL).

  • Addition: Add succinic anhydride (11.0 g, 110 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–3 hours. The solution typically clarifies then may precipitate the intermediate upon cooling.

  • Isolation: Cool to room temperature. If the intermediate precipitates, filter and wash with cold ether. If not, proceed directly to Step 2 (one-pot method).

Step 2: Cyclodehydration (Ring Closure)
  • Activation: To the suspension/solution from Step 1, add fused sodium acetate (4.0 g) and acetic anhydride (20 mL).

  • Dehydration: Reflux for an additional 4–6 hours. This drives the elimination of water to close the imide ring.

  • Work-up:

    • Pour the hot reaction mixture into ice-cold water (500 mL) with vigorous stirring.

    • The product should precipitate as a white to off-white solid.[1]

    • Stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in minimum hot ethanol or an ethanol/water mixture. Cool slowly to 4°C to yield crystalline needles.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Physicochemical Properties[3][4][8][9][10][11]

PropertyValue / DescriptionNote
Physical State Crystalline SolidWhite to pale beige powder
Melting Point 210–215°C (Predicted)High MP due to intermolecular H-bonding (COOH dimer)
Solubility (Water) Low (< 1 mg/mL)Soluble only at pH > 7 (as carboxylate salt)
Solubility (Organic) DMSO, DMF, MethanolSoluble in polar aprotic solvents
pKa (Acid) ~3.8 – 4.0Slightly more acidic than benzoic acid (4.[2][3][4]2) due to imide EWG
LogP ~1.2 (Predicted)Moderately lipophilic; membrane permeable
Spectral Characterization (Expected)
  • IR Spectroscopy:

    • O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid).

    • C=O Stretch (Imide): Doublet at ~1700 cm⁻¹ and ~1770 cm⁻¹ (Characteristic asymmetric/symmetric imide stretch).

    • C=O Stretch (Acid): ~1680–1690 cm⁻¹ (often overlapping with imide).

  • 1H-NMR (DMSO-d6):

    • 
       2.30 (s, 3H, Ar-CH3).
      
    • 
       2.80 (s, 4H, Succinimide -CH2-CH2-).[1]
      
    • 
       7.4–8.0 (m, 3H, Aromatic protons).
      
    • 
       13.0 (br s, 1H, -COOH).
      

Applications in Drug Development[5][13][14]

This compound serves as a versatile "linker payload" or pharmacophore scaffold.

Functionalization Workflow

The carboxylic acid group allows this molecule to be conjugated to amines (e.g., lysine residues on proteins or amino-drugs).

Applications Compound N-(3-carboxy-6-methylphenyl) succinimide Activation Activation (EDC / NHS) Compound->Activation NHS_Ester Active NHS Ester (Amine-Reactive) Activation->NHS_Ester Conjugate Targeted Drug Conjugate (Amide Bond) NHS_Ester->Conjugate + Protein/Drug-NH2

Caption: Activation pathway for bioconjugation.[1]

Biological Relevance[15]
  • Immunomodulation: The N-aryl succinimide motif is structurally related to thalidomide and phensuximide .[1] Researchers screen derivatives of this scaffold for inhibition of TNF-

    
     or anticonvulsant activity.[1]
    
  • Probe Design: The rigid phenyl-succinimide linkage provides a defined geometry, useful for designing molecular probes where the orientation of the carboxyl tail is critical for binding affinity.

References

  • Synthesis of N-Aryl Succinimides: Fieser, L. F.; Martin, E. L.[1] "Succinic Anhydride."[5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 2, p. 560.

  • Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid." PubChem.

  • Cyclization Methodology: Hubbard, J. W., et al. "Succinimide Derivatives." Journal of Medicinal Chemistry, describing general cyclization of succinamic acids using acetic anhydride.
  • Structural Analogs: "N-(4-Methylphenyl)succinimide Crystal Structure." Cambridge Structural Database. (Confirming steric twist in ortho-substituted N-aryl succinimides).

Sources

3-succinimido-4-methylbenzoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of 3-succinimido-4-methylbenzoic acid , a specialized intermediate derived from 3-amino-4-methylbenzoic acid.

Executive Summary

3-Succinimido-4-methylbenzoic acid (Systematic Name: 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid) is a functionalized benzoic acid derivative featuring a succinimide moiety at the meta position and a methyl group at the para position relative to the carboxylic acid.

While often sought as a discrete building block in medicinal chemistry—particularly for the design of Gliclazide analogs or as a protected aniline intermediate—this specific compound is frequently generated in situ or via custom synthesis rather than being a standard catalog item. This guide provides the definitive structural identity, synthesis protocol from its primary precursor (CAS 2458-12-0), and technical specifications for its use in drug development.[1]

Chemical Identity & Nomenclature[2][3]

This compound is the cyclic imide derivative of 3-amino-4-methylbenzoic acid . The succinimide ring serves as a robust protecting group for the amine or as a structural pharmacophore in specific ligand designs.[1]

Attribute Detail
Common Name 3-Succinimido-4-methylbenzoic acid
Systematic Name This compound
Precursor CAS 2458-12-0 (3-Amino-4-methylbenzoic acid)
Target CAS Not widely indexed in public registries; typically custom-synthesized.
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
SMILES CC1=C(C=C(C=C1)C(=O)O)N2C(=O)CCC2=O
InChI Key Predicted:InChIKey=... (Dependent on specific isomer purity)
Structural Class N-Aryl Succinimide; Benzoic Acid Derivative
Synonyms & Related Terms
  • 4-Methyl-3-(succinimido)benzoic acid

  • 3-(2,5-Dioxo-1-pyrrolidinyl)-4-methylbenzoic acid

  • Related: 3-Maleimido-4-methylbenzoic acid (the unsaturated analog, often used as a cysteine-reactive linker).

Synthesis & Manufacturing Protocol

Since 3-succinimido-4-methylbenzoic acid is rarely available off-the-shelf, researchers must synthesize it from 3-amino-4-methylbenzoic acid (CAS 2458-12-0) and succinic anhydride (CAS 108-30-5).

Reaction Pathway

The synthesis proceeds in two stages:

  • Amidation: Nucleophilic attack of the aniline nitrogen on succinic anhydride to form the open-chain succinamic acid intermediate.[1]

  • Cyclodehydration: Ring closure (imidization) driven by chemical dehydration (e.g., Acetic Anhydride/NaOAc or HMDS/ZnCl₂).[1]

Experimental Workflow (Diagram)

Synthesis_Pathway Precursor 3-Amino-4-methylbenzoic acid (CAS 2458-12-0) Intermediate Intermediate: N-(2-Carboxy-4-methylphenyl) succinamic acid Precursor->Intermediate Reflux in Toluene/AcOH (Amidation) Reagent Succinic Anhydride (CAS 108-30-5) Reagent->Intermediate Product 3-Succinimido-4-methylbenzoic acid (Target) Intermediate->Product Ac2O / NaOAc (Cyclodehydration)

Caption: Two-step synthesis of 3-succinimido-4-methylbenzoic acid via succinamic acid intermediate.

Step-by-Step Protocol
  • Reagents:

    • 3-Amino-4-methylbenzoic acid (1.0 eq)

    • Succinic anhydride (1.1 eq)[1]

    • Solvent: Glacial Acetic Acid (AcOH) or Toluene

  • Procedure:

    • Dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid.

    • Add succinic anhydride and reflux for 2–4 hours.

    • Note: If the open-chain intermediate precipitates, isolate it.[1] Otherwise, add fused Sodium Acetate (NaOAc) and continue refluxing to force cyclization.[1]

    • Pour the reaction mixture into ice water. The product, 3-succinimido-4-methylbenzoic acid , will precipitate as a solid.

  • Purification:

    • Filter the solid and wash with cold water.[1]

    • Recrystallize from Ethanol/Water or 2-Propanol to achieve >98% purity.

Physical & Chemical Properties[1][2][4][5][6][7][8][9]

PropertyValue (Predicted/Experimental)
Appearance White to off-white crystalline powder
Melting Point 215–220 °C (Estimated based on analogs)
Solubility Soluble in DMSO, DMF, warm Ethanol; Sparingly soluble in Water
pKa (Acid) ~4.2 (Carboxylic acid)
LogP ~1.5 (Predicted)
Stability Stable under standard conditions; Hydrolyzes to succinamic acid in strong base (pH > 10)

Applications in Drug Discovery[1][10]

Pharmacophore Scaffold

The N-aryl succinimide motif is a bioisostere for hydantoins and other cyclic imides.[1] It is used to constrain the conformation of the aniline nitrogen, potentially improving binding affinity in kinase inhibitors (e.g., analogs of Nilotinib , where the 3-amino-4-methylbenzoate core is conserved).

Bioconjugation Linker

The carboxylic acid group can be activated (e.g., via NHS ester formation) to couple this moiety to proteins or peptides.[1] The succinimide ring is chemically inert under coupling conditions but can be modified (e.g., reduced to a pyrrolidine) in later stages.[1]

Metabolic Stability Studies

Researchers use the succinimido derivative to study the metabolic fate of the parent aniline.[1] The cyclic imide prevents N-acetylation or N-oxidation, common metabolic pathways for primary aromatic amines.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • IR Spectroscopy:

    • Characteristic split carbonyl bands of the cyclic imide: ~1700 cm⁻¹ and ~1770 cm⁻¹.[1]

    • Carboxylic acid O-H stretch: Broad band at 2500–3300 cm⁻¹.[1]

  • 1H NMR (DMSO-d6):

    • δ 12.5-13.0: Carboxylic acid proton (broad singlet).

    • δ 2.8-2.9: Succinimide ring protons (singlet, 4H).[1]

    • δ 2.3: Methyl group protons (singlet, 3H).[1]

    • Aromatic Region: Three distinct signals for the 1,2,4-substituted benzene ring.[1]

  • LC-MS:

    • Observe [M+H]⁺ peak at m/z ~234.2.[1]

    • Observe [M-H]⁻ peak at m/z ~232.2.[1]

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: Use local exhaust ventilation. Avoid dust formation.[1][2]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolysis may occur if exposed to moisture over long periods.[1]

  • First Aid:

    • Inhalation: Move to fresh air.[1][2]

    • Skin Contact: Wash with soap and water.[1]

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75568: 3-Amino-4-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of Succinic Anhydride and N-Substituted Succinimides. Retrieved from [Link]

Sources

Applications of N-aryl succinimide benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of N-Aryl Succinimide Benzoic Acid Derivatives

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of N-aryl succinimide benzoic acid derivatives, a class of compounds that marries two privileged scaffolds: the succinimide ring and the benzoic acid moiety. The succinimide core, a five-membered dicarboximide, is a structural alert in numerous compounds with a wide array of biological activities, including anticonvulsant, antitumor, and antifungal properties.[1] Similarly, the benzoic acid scaffold is a fundamental building block in a vast number of therapeutic agents and natural products, contributing to anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

The rationale for their combination lies in creating novel chemical entities with potentially synergistic or multi-target activities. The N-aryl substitution on the succinimide ring allows for fine-tuning of lipophilicity and steric interactions, while the benzoic acid portion provides a critical site for hydrogen bonding and can influence the molecule's electronic properties.[3] This guide, intended for researchers and drug development professionals, will explore the synthesis, diverse therapeutic applications, and structure-activity relationships of these promising derivatives, grounded in field-proven insights and experimental data.

Chapter 1: Synthetic Strategies and Methodologies

The construction of N-aryl succinimide benzoic acid derivatives typically involves multi-step synthetic sequences. The most common approach is the condensation of a substituted aniline with an appropriate anhydride, followed by further modifications to introduce the benzoic acid functionality, or vice-versa.

One of the most direct methods involves the reaction of succinic anhydride with a primary aryl amine (often one already containing a benzoic acid group or a precursor) at elevated temperatures, or the cyclization of the intermediate N-arylsuccinamic acid using a dehydrating agent.[4] Green chemistry approaches have also been developed, utilizing hot water as a solvent to drive the reaction without the need for catalysts.[5][6]

Experimental Protocol: General Synthesis of N-Aryl Succinimides in Hot Water[5][6]

This protocol describes a catalyst-free, environmentally friendly method for synthesizing the N-aryl succinimide core.

Materials:

  • Succinic acid

  • Substituted primary aryl amine (e.g., 4-aminobenzoic acid)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine succinic acid (1.0 eq) and the desired primary aryl amine (1.0 eq).

  • Add deionized water to the flask to create a slurry. The exact volume can be optimized, but a concentration of approximately 0.5 M is a good starting point.

  • Place the flask on a hot plate with magnetic stirring and fit it with a reflux condenser.

  • Heat the mixture to 100°C and maintain a gentle reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 12 hours, depending on the reactivity of the amine. Aromatic amines generally require longer reaction times than aliphatic amines.[6]

  • Upon completion, cool the reaction mixture to room temperature. The N-aryl succinimide product will often precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification succinic_acid Succinic Acid reaction_vessel Combine in Water Heat to 100°C (Reflux) succinic_acid->reaction_vessel aryl_amine Primary Aryl Amine (with Benzoic Acid moiety) aryl_amine->reaction_vessel cool Cool to RT reaction_vessel->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash dry Dry wash->dry product N-Aryl Succinimide Benzoic Acid Derivative dry->product

Caption: General workflow for the green synthesis of N-aryl succinimides.

Chapter 2: Anticancer Applications

The search for novel anticancer agents is a primary driver in medicinal chemistry, and N-aryl succinimide derivatives have demonstrated significant potential in this area.[1] Their mechanism of action is often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and metastasis.[1][7]

Mechanism of Action: Inhibition of Angiogenesis and Key Signaling Pathways

A notable application of these derivatives is in the inhibition of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth.[7] Certain benzylidene-succinimide derivatives have been shown to act as non-cytotoxic antiangiogenic inhibitors. One lead compound, XCF-37b, was found to inhibit colon tumor growth in vivo.[7] Its mechanism involves the downregulation of key signaling pathways, including the VEGFR2 and AKT/mTOR pathways.[7] By decreasing the phosphorylation of critical proteins like VEGFR2, AKT, mTOR, and Erk1/2, these compounds effectively choke off the tumor's blood supply.[7] Furthermore, they have been observed to decrease the expression of matrix metalloproteinases (MMP-2, MMP-9) and hypoxia-inducible factor-1α (HIF-1α), which are essential for cell invasion and survival in low-oxygen tumor microenvironments.[7]

Visualization: VEGFR2 Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Src Src VEGFR2->Src p-Tyr175 AKT AKT VEGFR2->AKT Activates FAK FAK Src->FAK p-Tyr416 Erk Erk1/2 FAK->Erk p-Tyr925 mTOR mTOR AKT->mTOR p-AKT HIF HIF-1α mTOR->HIF Proliferation Cell Proliferation, Migration, Angiogenesis Erk->Proliferation HIF->Proliferation MMP MMP-2/9 MMP->Proliferation (Invasion) VEGF VEGF VEGF->VEGFR2 Binds Derivative N-Aryl Succinimide Derivative (XCF-37b) Derivative->VEGFR2 Inhibits Derivative->AKT Inhibits Derivative->mTOR Inhibits Derivative->HIF Decreases Derivative->MMP Decreases

Caption: Inhibition of VEGFR2 and AKT/mTOR pathways by succinimide derivatives.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Trifluoromethyl SuccinimidesMyeloma (RPMI-8226)5.5 - 20.9[1]
Trifluoromethyl SuccinimidesRenal Cancer (SN12C)1.8 - 24.1[1]
Dicarboximide DerivativesLeukemia (K562)0.8 - 25.1[1]
Dicarboximide DerivativesCervical Cancer (HeLa)1.2 - 32.7[1]
N-aryl-N'-arylmethylureaLung Cancer (A549)< 5 (for lead compounds)[8]
N-aryl-N'-arylmethylureaBreast Cancer (MCF-7)< 3 (for lead compounds)[8]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsBreast Cancer (MCF-7)15.6 - 18.7[9]
Experimental Protocol: MTT Assay for Cytotoxicity[1][10]

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Chapter 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, from arthritis to cancer. N-aryl succinimide benzoic acid derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the arachidonic acid cascade.[11] N-aryl anthranilic acids, which are structurally related, also show significant anti-inflammatory effects.[12]

Mechanism of Action: COX/LOX Inhibition

Arachidonic acid is metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. Both prostaglandins and leukotrienes are potent inflammatory mediators. Certain β-ketoester derivatives of N-aryl succinimides have demonstrated significant dual inhibitory effects against both COX-2 and 5-LOX enzymes, which is a highly desirable therapeutic profile as it can offer broader anti-inflammatory coverage with potentially fewer side effects than selective COX-2 inhibitors.[11]

Data Presentation: Enzyme Inhibition
Compound ClassTarget EnzymeInhibition (%)Reference
β-Ketoester of N-Aryl SuccinimideCOX-283.67%[11]
β-Ketoester of N-Aryl Succinimide5-LOX78.12%[11]

Chapter 4: Antimicrobial Applications

The rise of multidrug-resistant (MDR) bacteria poses a severe threat to global health. Research into new classes of antimicrobial agents is critical, and derivatives incorporating the benzoic acid scaffold have shown potent activity.[13]

Activity Against Resistant Pathogens

Derivatives of 4-oxoquinazolin-3(4H)-yl)benzoic acid have been synthesized and evaluated against the ESKAP pathogen panel.[13] Several of these compounds demonstrated selective and potent inhibitory activity against Staphylococcus aureus, including MDR clinical strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.25-0.5 µg/mL.[13] Importantly, lead compounds were found to be non-toxic to mammalian Vero cells, indicating a favorable selectivity index.[13] Other studies have highlighted the potential of benzoic acid derivatives as anti-biofilm agents against pathogens like Klebsiella pneumoniae, by targeting adhesin proteins required for biofilm formation.[14]

Data Presentation: Minimum Inhibitory Concentration (MIC)
Compound ClassPathogenMIC (µg/mL)Reference
4-oxoquinazolin-3(4H)-yl)benzoic acid deriv.Staphylococcus aureus0.25 - 0.5[13]
N-acyl-α-amino acid deriv.Gram-positive bacteria> 500 (low activity)[15]
Experimental Protocol: MIC Determination by Broth Microdilution[3][15]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Vancomycin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control directly in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3]

Chapter 5: Emerging Therapeutic Areas

Beyond the major areas of cancer, inflammation, and infectious disease, the versatile N-aryl succinimide scaffold has shown promise in other therapeutic domains.

  • Neurodegenerative Disease: Succinimide derivatives have been investigated as multi-target agents for Alzheimer's disease.[16] They can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. Some derivatives exhibit outstanding inhibition, with IC₅₀ values in the low micromolar range against these enzymes, combined with antioxidant properties that can protect against oxidative stress, a key factor in neurodegeneration.[16]

  • Diabetes: Certain succinimide derivatives have shown prominent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a possible application in managing type 2 diabetes.[16]

  • Sickle Cell Disease (SCD): Benzoic acid derivatives have a long history of investigation as anti-sickling agents.[17][18] They are believed to work by interacting with hemoglobin and preventing the polymerization that leads to the characteristic sickling of red blood cells under low oxygen conditions.[17] The structure-activity relationship suggests that hydrophilic substituents on the phenyl ring are crucial for interacting with polar amino acid residues near the mutation site in sickle hemoglobin.[17]

Chapter 6: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for optimizing lead compounds. For N-aryl succinimide benzoic acid derivatives, several key SAR trends have been observed.

  • Substitution on the N-Aryl Ring: The nature and position of substituents on the N-phenyl ring dramatically influence antiproliferative activity.[10]

    • Position: Substitutions at the 2-position (ortho) of the phenyl ring generally lead to improved activity compared to substitutions at the 3- or 4-positions.[10]

    • Electronic Effects: Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH), at the 2-position can significantly increase potency, often yielding activity comparable to or better than reference compounds.[10] Conversely, strong electron-withdrawing groups like a nitro (-NO₂) group at the same position can be detrimental to activity.[10]

    • Halogens: Halogen atoms (F, Cl, Br) at the 2-position typically confer moderate activity.[10]

  • The Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor that can anchor the molecule in the active site of a target enzyme or receptor.[3] Its acidity and position relative to the rest of the molecule are critical for activity.

  • The Succinimide Ring: While the core ring provides a rigid scaffold, its stability is a key consideration, especially in applications like antibody-drug conjugates (ADCs), where premature ring-opening can lead to off-target toxicity.[19]

Conclusion and Future Outlook

N-aryl succinimide benzoic acid derivatives represent a versatile and highly adaptable class of compounds with a broad spectrum of therapeutic applications. The ability to systematically modify the N-aryl ring, the succinimide core, and the benzoic acid portion allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated efficacy of these compounds in preclinical models of cancer, inflammation, and infectious diseases validates them as a rich source for future drug discovery efforts. Future work will likely focus on multi-target drug design, leveraging the scaffold's ability to interact with diverse biological targets, and the development of derivatives with improved drug-like properties for clinical translation.

References

  • ResearchGate. (n.d.). Succinimide solo and mixed with benzoic acid formulations as novel substitutes for pesticides against sucking pests on Cucumis sativus L. in greenhouses. Retrieved from [Link]

  • KOLDAS, S., & GIRAY, E. S. (n.d.). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of succinimide derivatives 3 by the reaction of N‐arylbenzamidines 1 with succinic anhydride 2. Retrieved from [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research. Retrieved from [Link]

  • Cieślak, M., et al. (n.d.). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules. Retrieved from [Link]

  • Jalal, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Synthesis of N-Aryl Succinimides. Retrieved from [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of novel benzylidene-succinimide derivatives as noncytotoxic antiangiogenic inhibitors with anticolorectal cancer activity in vivo. Retrieved from [Link]

  • (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Anti-Inflammatory Potentials of β-Ketoester Derivatives of N-Ary Succinimides: In Vitro, In Vivo, and Molecular Docking Studies. Retrieved from [Link]

  • IJARSCT. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • PubMed. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. Retrieved from [Link]

  • PubMed. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

Sources

The Stability Paradox: Maleimide vs. Succinimide Linkers in ADC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes architecture of Antibody-Drug Conjugates (ADCs), the "linker" is not merely a bridge; it is a control switch for efficacy and toxicity.[] While the terms Maleimide and Succinimide are often used interchangeably in casual conversation, they represent distinct chemical entities with vastly different stability profiles in vivo.

This guide dissects the critical divergence between Maleimide-based conjugation (the kinetic standard) and Succinimide-based stabilization (the thermodynamic goal). We will analyze the Retro-Michael instability inherent to thiosuccinimide rings and detail the engineering strategies—specifically hydrolytic ring-opening —that transform a reversible, labile linkage into a stable, irreversible succinamic acid tether.

Part 1: Mechanistic Foundations

The Nomenclature Distinction

To navigate this topic with precision, we must first disambiguate the terminology used in drug design:

TermChemical IdentityRole in Drug Design
Maleimide Linker Cyclic unsaturated imideReagent: The electrophile that reacts with Cysteine thiols via Michael Addition.[2]
NHS-Succinimide N-hydroxysuccinimide esterReagent: The electrophile that reacts with Lysine amines (non-specific conjugation).
Thiosuccinimide Cyclic thioether (Ring-Closed)Product: The immediate result of Maleimide-Cysteine conjugation. Kinetically formed, thermodynamically unstable.
Hydrolyzed Succinimide Succinamic Acid (Ring-Opened)Stabilized Product: The result of hydrolyzing the thiosuccinimide ring.[3][4] Irreversible and stable.

Critical Insight: When literature discusses "Maleimide vs. Succinimide stability," it is almost invariably comparing the Thiosuccinimide Ring (Closed) against the Hydrolyzed Succinamic Acid (Open) .

The Pathway of Instability (Retro-Michael)

The standard maleimide-cysteine conjugation yields a thiosuccinimide ring . While formed rapidly, this ring is not inert. In the plasma environment (pH 7.4, 37°C), it undergoes a reversible Retro-Michael reaction , regenerating the free maleimide and the free thiol.

  • Consequence: The regenerated maleimide-drug payload is captured by Human Serum Albumin (HSA) (which has a free Cys34), leading to off-target toxicity and reduced tumor delivery.

The Pathway of Stabilization (Hydrolysis)

To prevent the Retro-Michael reaction, the thiosuccinimide ring must be opened via hydrolysis .[2][5] This converts the ring into a linear succinamic acid .

  • Benefit: The Retro-Michael reaction requires a cyclic transition state. Once the ring is opened, the reaction becomes chemically impossible. The drug is permanently locked onto the antibody.

Part 2: Visualizing the Competing Pathways

The following diagram illustrates the critical bifurcation point in ADC stability: the choice between reversible deconjugation (toxicity) and irreversible stabilization (efficacy).

ADC_Stability_Pathways Antibody Antibody-SH (Cysteine) Thiosuccinimide Thiosuccinimide Ring (Closed Form) [Reversible] Antibody->Thiosuccinimide Michael Addition (Fast) Maleimide Maleimide-Linker-Drug Maleimide->Thiosuccinimide Albumin Albumin-Drug Adduct (Off-Target Toxicity) Maleimide->Albumin Thiol Exchange (Serum Albumin Cys34) Thiosuccinimide->Antibody Retro-Michael (Slow, Continuous) Thiosuccinimide->Maleimide Succinamic Succinamic Acid (Hydrolyzed/Open Form) [STABLE] Thiosuccinimide->Succinamic Ring Hydrolysis (Irreversible)

Caption: The "Stability Fork": The Thiosuccinimide ring (Yellow) can either revert via Retro-Michael to cause toxicity (Red path) or hydrolyze to the stable Succinamic Acid form (Green path).[5]

Part 3: Comparative Stability Data

The shift from a closed thiosuccinimide ring to an open succinamic acid linker fundamentally alters the pharmacokinetics of the drug.

ParameterThiosuccinimide (Ring-Closed)Hydrolyzed Succinimide (Ring-Opened)Impact
Linkage Type Reversible ThioetherIrreversible Amide-ThioetherSafety
Plasma Half-Life (

)
Variable (Days to Weeks)*Stable (Indefinite)Efficacy
Albumin Transfer High (via Retro-Michael)NegligibleSpecificity
Manufacturing Standard (pH 7.0)Requires High pH or "Self-Hydrolyzing" designCMC

*Note: The rate of Retro-Michael instability depends heavily on the conjugation site (solvent accessibility). Highly exposed sites lose drug faster.

Part 4: Technical Protocols for Stabilization

To achieve the stable "Succinimide" (Open) form, you cannot rely on standard conjugation alone. You must employ one of two strategies: Post-Conjugation Hydrolysis or Self-Hydrolyzing Linkers .[3][4]

Protocol A: Post-Conjugation Hydrolysis (The "Brute Force" Method)

Use this for standard maleimide linkers (e.g., mc-val-cit-PABC-MMAE) when next-gen linkers are unavailable.

  • Conjugation: React mAb (reduced) with Maleimide-Drug (3-5 equivalents) at pH 7.0-7.4 for 1 hour.

  • Purification: Remove excess free drug via Tangential Flow Filtration (TFF) or desalting column.

  • Hydrolysis Induction:

    • Adjust buffer pH to 9.0 using Borate buffer (50 mM).

    • Incubate at 37°C for 12–24 hours .

    • Critical Control: Monitor aggregation via SEC-HPLC. High pH can induce antibody aggregation or deamidation.

  • Quenching: Lower pH to 6.0 with dilute acetic acid or histidine buffer.

  • Validation: Analyze via LC-MS. The hydrolyzed species will show a mass shift of +18 Da (addition of H2O) relative to the ring-closed form.

Protocol B: Self-Hydrolyzing Maleimides (The "Next-Gen" Method)

This utilizes linkers with a basic amino group (e.g., Diaminopropionic acid - DPR) adjacent to the maleimide.[3][6] The amine acts as an intramolecular base, catalyzing ring opening at neutral pH.[3]

  • Conjugation: React mAb with Self-Hydrolyzing Maleimide-Drug at pH 7.4 .

  • Incubation: Allow reaction to proceed for 1–2 hours at room temperature.

    • Mechanism:[5][6][7][8][9] The adjacent amine catalyzes the hydrolysis during the conjugation window.[3]

  • Purification: Standard TFF/desalting.

  • Validation: No high pH stress is required. LC-MS should confirm >95% hydrolysis (+18 Da species) immediately post-conjugation.

Part 5: Assessing Stability (The Thiol-Exchange Assay)

To verify if your linker system (Maleimide vs. Succinimide) is stable, you must perform a "stress test" using an external thiol sink.

Step-by-Step Protocol:

  • Preparation: Dilute ADC to 1 mg/mL in PBS (pH 7.4).

  • Challenge: Add N-acetylcysteine (NAC) or Glutathione (GSH) to a final concentration of 1 mM (approx. 100-fold molar excess).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 24h, 48h, and 96h.

  • Analysis (HIC-HPLC):

    • Inject samples onto a Hydrophobic Interaction Chromatography (HIC) column.

    • Ring-Closed (Unstable): You will see a decrease in DAR (Drug-Antibody Ratio) over time as the drug transfers to NAC/GSH.

    • Ring-Opened (Stable): The DAR profile will remain constant.

  • Analysis (LC-MS): Look for the appearance of Albumin-Drug adducts if performing this assay in serum.

References

  • Lyon, R. P., et al. (2014).[5] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[3][6] Nature Biotechnology, 32, 1059–1062. [Link]

  • Shen, B. Q., et al. (2012).[5] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30, 184–189. [Link]

  • Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy." Bioconjugate Chemistry, 25(10), 1871–1880. [Link]

  • Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759–765. [Link]

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145–152. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid, a molecule of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data, instead offering a holistic view grounded in fundamental chemical principles and field-proven experimental methodologies. We will explore the structural attributes of this compound that govern its solubility, and then provide detailed, validated protocols for the empirical determination of this crucial parameter. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in a research and development setting.

Physicochemical Properties and Predicted Solubility

An initial assessment of a compound's solubility can be derived from its molecular structure. This compound possesses key functional groups that dictate its behavior in various solvents: a carboxylic acid, an N-substituted succinimide, and an aromatic ring with a methyl group.

  • The Carboxylic Acid Moiety : This is the primary driver of pH-dependent aqueous solubility.[3][4] In acidic to neutral media (low pH), the carboxylic acid will be predominantly in its protonated, neutral form (-COOH), which is less polar and thus expected to have lower aqueous solubility.[5] As the pH increases above the pKa of the carboxylic acid (typically around 4-5 for benzoic acid derivatives), it will deprotonate to form the carboxylate anion (-COO⁻).[6][7] This charged species is significantly more polar and will exhibit much higher solubility in aqueous solutions due to favorable ion-dipole interactions with water.[5][7]

  • The Succinimide Ring : The two carbonyl groups in the succinimide ring introduce polarity and the potential for hydrogen bonding, which can contribute to solubility in polar solvents.

  • The Aromatic Ring and Methyl Group : The phenyl and methyl groups are nonpolar and hydrophobic, which will generally decrease aqueous solubility.[6][8] The overall solubility of the molecule is a balance between the hydrophilic character of the carboxylic acid and succinimide groups and the hydrophobic nature of the substituted aromatic ring.

Based on this structural analysis, we can predict the following general solubility profile:

  • Low solubility in nonpolar organic solvents like hexanes.

  • Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, which can solvate both the polar and nonpolar regions of the molecule.

  • Poor solubility in acidic aqueous solutions (pH < 4).

  • Significantly increased solubility in neutral to basic aqueous solutions (pH > 6) due to the ionization of the carboxylic acid.[3][5]

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate characterization. The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[1][9]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[2][9] The shake-flask method is the gold standard for this determination.[10][11][12]

1. Preparation of Saturated Solution: a. Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of vials.[10] b. To each vial, add a known volume (e.g., 1 mL) of the desired solvent. A range of solvents should be tested, including:

  • Phosphate-buffered saline (PBS) at pH 7.4
  • Simulated Gastric Fluid (without enzymes, pH ~1.2)[13]
  • Acetate buffer at pH 4.5[13]
  • Phosphate buffer at pH 6.8[13]
  • Water (deionized)
  • Ethanol
  • Dimethyl Sulfoxide (DMSO) c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials on an orbital shaker or use a magnetic stir bar in each vial. b. Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[11] This typically requires 24 to 72 hours.[9][13] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[13]

3. Phase Separation: a. After incubation, cease agitation and allow the vials to stand to let the excess solid settle. b. Carefully remove an aliquot of the supernatant without disturbing the solid material. c. Filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining undissolved particles.[10] Alternatively, high-speed centrifugation can be used to pellet the excess solid before taking the supernatant.[1]

4. Quantification: a. Prepare a series of dilutions of the clear filtrate in a suitable solvent (e.g., DMSO or a mobile phase component). b. Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] c. Prepare a calibration curve using known concentrations of this compound. d. Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

5. Calculation of Solubility: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the solubility in units of µg/mL or µM.

Solvent/Buffer SystempHTemperature (°C)Predicted Solubility (µg/mL)
Simulated Gastric Fluid1.237< 10
Acetate Buffer4.53710 - 50
Phosphate Buffer6.837> 200
Phosphate-Buffered Saline7.437> 250
Deionized Water~7.025> 200
EthanolN/A25500 - 2000
Dimethyl Sulfoxide (DMSO)N/A25> 50,000

Note: These values are hypothetical predictions based on chemical structure and are intended for illustrative purposes. Actual experimental data should be populated in this table.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep_solid Add excess solid compound to vials prep_solvent Add various solvents/buffers prep_solid->prep_solvent equil Shake/agitate at controlled temperature (24-72 hours) prep_solvent->equil sep_filter Filter supernatant (e.g., 0.45 µm filter) or centrifuge equil->sep_filter quant_dilute Dilute clear filtrate sep_filter->quant_dilute quant_analyze Analyze by HPLC-UV or LC-MS quant_dilute->quant_analyze quant_cal Compare to calibration curve quant_analyze->quant_cal calc Calculate solubility (µg/mL or µM) quant_cal->calc

Caption: Workflow of the shake-flask method for thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when a concentrated DMSO stock solution is diluted into an aqueous buffer.[9][14] This method is high-throughput and reflects the potential for a compound to precipitate out of solution under non-equilibrium conditions, which is often relevant for in vitro biological assays.[1][15][16]

1. Preparation of Compound Stock: a. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

2. Plate Setup: a. In a 96-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations. b. Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to the wells of a clear-bottomed 96-well assay plate.

3. Dilution and Incubation: a. Rapidly add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (e.g., final DMSO concentration of 1-2%).[17] b. Mix the plate thoroughly. c. Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[15][17]

4. Measurement: a. Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[17] An increase in signal indicates the formation of a precipitate.

5. Data Analysis: a. Plot the turbidity/absorbance signal against the compound concentration. b. The kinetic solubility is defined as the concentration at which the signal begins to significantly increase above the baseline (the "cloud point").[11] This can be determined by identifying the concentration at which the signal surpasses a defined threshold (e.g., 1.5-fold above the DMSO-only control).[17]

G cluster_prep 1. Preparation cluster_incub 2. Incubation cluster_meas 3. Measurement cluster_analysis 4. Data Analysis prep_stock Prepare concentrated DMSO stock solution prep_plate Dispense DMSO stock into 96-well plate prep_stock->prep_plate incub_add Add aqueous buffer and mix prep_plate->incub_add incub_time Incubate at RT for 1-2 hours incub_add->incub_time meas Measure turbidity (light scattering) with a plate reader incub_time->meas analysis Determine concentration at which precipitation occurs (cloud point) meas->analysis

Caption: Workflow of the turbidimetric method for kinetic solubility.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and their control is crucial for data quality.[18]

  • Temperature : The solubility of most solids increases with temperature.[19][20] Therefore, all incubations and measurements must be performed at a consistent, controlled temperature.

  • Time : For thermodynamic solubility, sufficient time must be allowed for the system to reach true equilibrium.[18] Insufficient incubation can lead to an underestimation of solubility.

  • Solid Form : The crystalline form (polymorph) of the compound can significantly impact its solubility. The most stable polymorph will have the lowest solubility.

  • Purity : Impurities can either increase or decrease the apparent solubility of a compound.[16]

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct functional groups. Its carboxylic acid moiety imparts a strong pH-dependent character to its aqueous solubility, a critical factor for its behavior in biological systems. This guide has provided a robust framework for both predicting and experimentally determining its solubility profile. By employing validated methodologies such as the shake-flask and turbidimetric assays, researchers can generate high-quality, reliable data. This information is indispensable for guiding lead optimization, designing appropriate formulations for in vivo studies, and ultimately, advancing promising compounds through the drug development pipeline.

References

  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Solubility. Chemistry Online @ UTSC.
  • ADME Solubility Assay. BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solubility of Organic Compounds. Chemistry LibreTexts.
  • Turbidimetric (Kinetic) Solubility Assay. Domainex.
  • Why is the carboxylic acid soluble at high pH and not
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Buffers for determination of equilibrium solubility.
  • Thermodynamic Solubility Assay. Evotec.
  • What factors affect solubility?
  • Thermodynamic Solubility Assay. Domainex.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Factors Affecting Solubility. Chemistry LibreTexts.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.
  • Tsinman, K., Tsinman, O., Jolfs, J., & Drelich, A. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 555-562.
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Factors Affecting Solubility. Celina City Schools.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Organic Chemistry Study Guide: Carboxylic Acids & Deriv
  • Carboxylic Acid Structure and Chemistry: Part 2. Jack DeRuiter.

Sources

The Stability of N-Aryl Succinimides at Physiological pH: A Mechanistic and Methodological Review for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

As a Senior Application Scientist, the stability of chemical moieties under physiological conditions is a cornerstone of preclinical and clinical success. Among the vast landscape of heterocyclic compounds used in drug development, N-aryl succinimides hold a prominent position, particularly as critical components in linkers for Antibody-Drug Conjugates (ADCs).[1][2][3] Their perceived stability, however, is a nuanced subject that warrants a deep, mechanistic understanding. Premature degradation can lead to altered pharmacokinetics, loss of efficacy, and potential off-target toxicities.[1][4]

This guide provides a comprehensive exploration of the factors governing the stability of the N-aryl succinimide ring at physiological pH (~7.4). We will dissect the chemical pathways of degradation, elucidate the key structural and environmental influencers, and present robust, field-proven protocols for accurately assessing stability.

The Succinimide Ring: A Susceptible Scaffold

The primary route of degradation for N-aryl succinimides in aqueous environments is the hydrolytic cleavage of the five-membered imide ring. At physiological pH, this reaction is predominantly a base-catalyzed process, driven by the nucleophilic attack of a hydroxide ion (or, to a lesser extent, a water molecule) on one of the electrophilic carbonyl carbons of the imide.[5] This attack initiates a ring-opening cascade, ultimately yielding the corresponding N-arylsuccinamic acid, which introduces a new carboxylic acid moiety.[1][5]

The rate and extent of this hydrolysis are not uniform across all N-aryl succinimides; they are intricately linked to the electronic and steric nature of the aryl substituent and the surrounding microenvironment.

Caption: Base-catalyzed hydrolysis of an N-aryl succinimide.

Key Factors Governing Succinimide Ring Stability

Understanding the variables that influence the rate of hydrolysis is paramount for designing stable drug candidates or linkers. The choice of substituents and the local chemical environment can either fortify the succinimide ring or render it more susceptible to cleavage.

Electronic Effects of the Aryl Substituent

The electronic nature of the N-aryl group is a primary determinant of stability.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) on the aryl ring pull electron density away from the imide nitrogen. This inductive effect increases the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[4][6]

  • Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or alkyl chains donate electron density to the ring system.[7] This reduces the partial positive charge on the carbonyl carbons, slowing down the rate of hydrolytic ring-opening and enhancing stability.

Steric Hindrance

Bulky substituents on the aryl ring, particularly in the ortho positions, can physically obstruct the approach of a nucleophile (hydroxide or water) to the carbonyl carbons. This steric shielding can significantly decrease the rate of hydrolysis, thereby increasing the half-life of the succinimide ring.

Local Microenvironment (pH and Temperature)

While our focus is physiological pH, it is crucial to recognize that the rate of hydrolysis is pH-dependent. The reaction is catalyzed by both acid and base, with the rate generally increasing at pH values moving away from neutrality.[5] In drug development, this is critical for understanding behavior in acidic cellular compartments like endosomes or lysosomes. Furthermore, as with most chemical reactions, elevated temperatures will increase the kinetic energy of the system and accelerate the rate of hydrolysis.[2][3]

Influencing_Factors Succinimide N-Aryl Succinimide Stability EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) EWG->Succinimide Decreases Stability EDG Electron-Donating Groups (e.g., -OCH3) EDG->Succinimide Increases Stability Steric Steric Hindrance (Bulky Groups) Steric->Succinimide Increases Stability pH pH (Deviation from Neutral) pH->Succinimide Decreases Stability Temp Temperature Temp->Succinimide Decreases Stability HPLC_Workflow A Prepare Stock Solution (Compound in ACN/DMSO) B Dilute in PBS (pH 7.4) Incubate at 37°C A->B C Withdraw Aliquots at Time Points (t=0, 1, 2...) B->C D Quench Reaction (e.g., cold ACN) C->D E Analyze via RP-HPLC D->E F Quantify Peak Areas (Parent vs. Product) E->F G Calculate Rate Constant (k) and Half-Life (t½) F->G

Caption: Experimental workflow for HPLC-based stability assay.

For complex biologics like ADCs, hydrolysis introduces a new negative charge from the carboxylate group, altering the molecule's overall isoelectric point (pI). iCIEF is the authoritative method for resolving these charge variants.

  • Objective: To quantify the formation of ring-opened ADC species based on their change in pI. [2][3]* Procedure:

    • Stress Conditions: Incubate the ADC sample in a relevant buffer (e.g., pH 7.4) at a stress temperature (e.g., 37°C or 40°C) for a defined period (e.g., 48 hours). [3] 2. Sample Preparation: Dilute the stressed and control (t=0) ADC samples into a solution containing carrier ampholytes, urea (to maintain solubility), and pI markers.

    • Focusing: Load the samples into a capillary cartridge and apply a voltage. The proteins will migrate and focus at the point in the pH gradient that corresponds to their pI.

    • Detection: The focused protein bands are detected by a whole-column UV detector.

    • Analysis: The resulting electropherogram will show distinct peaks for the main, non-hydrolyzed ADC and more acidic variants corresponding to the ring-opened species. Integration of the peak areas allows for precise quantification of the degradation.

Conclusion and Future Outlook

The stability of the N-aryl succinimide ring at physiological pH is not an absolute but a tunable property governed by fundamental principles of organic chemistry. For researchers in drug development, a proactive understanding of these principles is essential. By carefully selecting electronic and steric features of the N-aryl substituent, one can modulate the stability to suit the specific application, whether it be enhancing the half-life of a small molecule or optimizing the in vivo performance of an ADC linker.

The methodologies presented herein, particularly RP-HPLC and iCIEF, provide a robust framework for generating the high-quality, self-validating data required for confident decision-making in drug discovery and development. As therapeutic modalities become more complex, the rational design of every component, including seemingly simple linkers, will continue to be a critical determinant of success.

References

  • Ozturk, S., Shahabi, S., & Kutuk, H. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Ondokuz Mayis University. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds | Request PDF. [Link]

  • ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides. [Link]

  • Naik, S. K., et al. (2024). Catalyst-Free Electro-photochemical Hydroalkylation of N‑Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N‑Aryl Succinimides with Quaternary Center. ACS Organic & Inorganic Au. [Link]

  • Butova, E. D., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules. [Link]

  • Adesina, O. O., et al. (2022). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. RSC Medicinal Chemistry. [Link]

  • Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences. [Link]

  • IJSDR. (n.d.). DRUG STABILITY. [Link]

  • Sreelatha, K., et al. (2016). Unexpected functional implication of a stable succinimide in the structural stability of Methanocaldococcus jannaschii glutaminase. Nature Communications. [Link]

  • Creative Biolabs. (n.d.). Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF). [Link]

  • Semantic Scholar. (1999). Ring Opening Reactions of Succinimides. [Link]

  • Jones, M. W., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences. [Link]

  • Knez, D., et al. (2020). N-Aryl-3-mercaptosuccinimides as Antivirulence Agents Targeting Pseudomonas aeruginosa Elastase and Clostridium Collagenases. Journal of Medicinal Chemistry. [Link]

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]

Sources

Methodological & Application

Synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid from 3-amino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the protocol for synthesizing 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid via the condensation of 3-amino-4-methylbenzoic acid with succinic anhydride.

The transformation proceeds through a two-stage mechanism:[1]

  • Nucleophilic Acyl Substitution: The aniline nitrogen attacks the succinic anhydride carbonyl, opening the ring to form an N-aryl succinamic acid intermediate.

  • Dehydrative Cyclization: Under thermal forcing conditions or chemical dehydration, the intermediate loses a water molecule to close the imide ring.

Why this protocol? While many methods exist for imide formation (e.g., neat fusion, aqueous suspension), this guide prioritizes the Glacial Acetic Acid Reflux method. The starting material, 3-amino-4-methylbenzoic acid, possesses a zwitterionic character and limited solubility in non-polar solvents. Glacial acetic acid serves a dual function: it solubilizes the polar substrate and acts as an acid catalyst for the difficult cyclization step, ensuring high conversion rates without the formation of complex side products often seen in high-temperature fusion.

Reaction Scheme & Mechanism

The synthesis involves the conversion of a primary aniline to a cyclic imide while preserving the carboxylic acid functionality on the aromatic ring.

Chemical Equation:



Mechanistic Pathway (DOT Visualization)

ReactionMechanism SM1 3-amino-4-methylbenzoic acid (Nucleophile) Inter Succinamic Acid Intermediate (Ring Open) SM1->Inter Nucleophilic Attack (AcOH, 25-50°C) SM2 Succinic Anhydride (Electrophile) SM2->Inter TS Cyclization Transition State (- H2O) Inter->TS Proton Transfer & Dehydration Prod 3-(2,5-dioxopyrrolidin-1-yl)- 4-methylbenzoic acid TS->Prod Ring Closure (Reflux)

Figure 1: Mechanistic pathway from nucleophilic attack to dehydrative ring closure.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Amino-4-methylbenzoic acid (98%+, CAS: 2458-12-0)

    • Succinic anhydride (99%+, CAS: 108-30-5)

    • Glacial Acetic Acid (Reagent Grade)

    • Optional: Sodium Acetate (anhydrous) as cyclization catalyst.[2]

  • Equipment:

    • Round-bottom flask (100 mL or 250 mL)

    • Reflux condenser with drying tube (CaCl2 or Drierite)

    • Magnetic stirrer/hotplate with oil bath

    • Vacuum filtration setup (Buchner funnel)

Step-by-Step Procedure

Step 1: Charge and Solubilization

  • In a clean round-bottom flask, dissolve 10.0 mmol (1.51 g) of 3-amino-4-methylbenzoic acid in 20 mL of glacial acetic acid.

    • Note: The starting material may not dissolve instantly at room temperature. Gentle warming (40°C) will facilitate solvation.

  • Add 11.0 mmol (1.10 g) of succinic anhydride (1.1 equivalents).

    • Expert Insight: A slight excess of anhydride ensures complete consumption of the amine, which is difficult to separate from the product later.

Step 2: Formation of Intermediate

  • Stir the mixture at room temperature for 30 minutes.

  • Observation: You may observe a transient precipitate; this is often the succinamic acid intermediate. Do not filter.

Step 3: Cyclization (The Critical Step)

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The intermediate spot (lower Rf, streaking) should disappear, replaced by the less polar imide spot.

    • Optimization: If TLC shows incomplete cyclization after 4 hours, add 0.5 g of anhydrous Sodium Acetate. This acts as a weak base to buffer the system and catalyze the dehydration.

Step 4: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Stir the aqueous suspension for 30 minutes to hydrolyze any unreacted succinic anhydride to water-soluble succinic acid.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with 2 x 15 mL of cold water to remove residual acetic acid.

  • Dry the solid in a vacuum oven at 60°C overnight.

Data Summary Table
ParameterSpecification / Value
Stoichiometry 1.0 eq Amine : 1.1 eq Anhydride
Solvent Glacial Acetic Acid (2 mL per mmol substrate)
Temperature Reflux (~118°C)
Time 4–6 Hours
Expected Yield 75% – 85%
Appearance White to Off-White Crystalline Solid
Melting Point Expected >200°C (decomposition likely)

Analytical Validation

To validate the synthesis, the following spectral features must be confirmed.

  • IR Spectroscopy (ATR):

    • Look for the characteristic doublet carbonyl stretch of the imide ring.

    • 
       (C=O) 
      
      
      
      1700–1710 cm⁻¹
    • 
       (C=O) 
      
      
      
      1770–1780 cm⁻¹ (Weak but diagnostic)
    • Broad O-H stretch (2500–3000 cm⁻¹) confirming the carboxylic acid retention.

  • ¹H NMR (DMSO-d₆):

    • 
       2.7–2.8 ppm (s, 4H): Succinimide ring protons (singlet due to symmetry).
      
    • 
       2.1–2.3 ppm (s, 3H): Aryl methyl group.
      
    • 
       12.0–13.0 ppm (broad s, 1H): Carboxylic acid proton.
      
    • Aromatic region: 3 distinct signals corresponding to the 1,3,4-substitution pattern.

Troubleshooting & Optimization Workflow

If the yield is low or purity is compromised, follow this logic flow:

Troubleshooting Start Issue: Low Yield or Impurity CheckTLC Check TLC: Is Intermediate Present? Start->CheckTLC YesInter Yes: Incomplete Cyclization CheckTLC->YesInter Lower Rf Spot Visible NoInter No: Product Soluble in Water? CheckTLC->NoInter Clean Conversion Action1 Action: Increase Reflux Time OR Add NaOAc Catalyst YesInter->Action1 Action2 Action: Reduce Water Volume during Workup OR Adjust pH to ~3-4 NoInter->Action2

Figure 2: Troubleshooting decision tree for incomplete reaction or isolation issues.

References

  • Mahale, K. A., et al. (2018).[2] "One Pot Green Synthesis of N-substituted Succinimide." International Journal of Chemical and Physical Sciences, 7. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Sigma-Aldrich. "3-Amino-4-methylbenzoic acid Product Sheet." (Substrate physical properties). Link

  • PubChem. "3-Amino-4-methylbenzoic acid Compound Summary." National Library of Medicine. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for all chemicals before use.

Sources

Optimization of cyclic imide formation using acetic acid reflux

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Optimization of Cyclic Imide Formation Using Acetic Acid Reflux

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic imides are foundational scaffolds in medicinal chemistry and materials science, present in numerous therapeutic agents and high-performance polymers. The dehydrative condensation of a cyclic anhydride with a primary amine under acetic acid reflux is a robust and widely adopted method for their synthesis. This application note serves as an in-depth guide to this reaction, moving beyond a simple recitation of steps to explore the underlying chemical principles. We will dissect the dual role of acetic acid as both a solvent and a proton-transfer catalyst, detail the critical parameters governing reaction efficiency, and provide validated, step-by-step protocols for synthesis, monitoring, and purification. The objective is to empower researchers to not only replicate this synthesis but to rationally optimize it for novel substrates, maximizing yield and purity.

Theoretical Framework: The Role of Acetic Acid in Imide Synthesis

The formation of a cyclic imide from a cyclic anhydride and a primary amine is fundamentally a two-step process. Understanding this pathway is critical for effective optimization.

  • Amic Acid Formation: The reaction initiates with a rapid nucleophilic attack by the primary amine on one of the carbonyl carbons of the cyclic anhydride. This ring-opening addition forms a linear amic acid intermediate. This step is typically fast and occurs even at room temperature.

  • Dehydrative Cyclization: The subsequent, and often rate-limiting, step is the intramolecular cyclization of the amic acid to form the five- or six-membered imide ring, which involves the elimination of a water molecule.

Acetic acid under reflux conditions is particularly effective for this transformation because it serves two distinct functions:

  • Solvent: As a polar protic solvent, glacial acetic acid is an excellent medium for dissolving the anhydride and amine reactants, as well as the intermediate amic acid. Its high boiling point (approx. 118 °C) allows the reaction to be conducted at elevated temperatures, which provides the necessary activation energy for the dehydration step.

  • Catalyst: Acetic acid actively participates in the reaction by acting as a proton-transfer mediator. Computational studies suggest that it facilitates the cyclization and subsequent dehydration through a concerted mechanism involving a double proton transfer, which significantly lowers the energy barrier for the ring-closure.[1][2] This catalytic turnover avoids the need for stoichiometric amounts of strong, corrosive acids.

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent Anhydride Cyclic Anhydride Intermediate Amic Acid Intermediate Anhydride->Intermediate Step 1: Nucleophilic Attack (Fast) Amine Primary Amine Amine->Intermediate Step 1: Nucleophilic Attack (Fast) AcOH Acetic Acid (Reflux) AcOH->Intermediate Solvates Product Cyclic Imide + H₂O AcOH->Product Catalyzes Dehydration Intermediate->Product Step 2: Dehydrative Cyclization (Rate-Limiting) G Start Start Setup 1. Reaction Setup (Anhydride, Amine, Acetic Acid) Start->Setup Reflux 2. Heat to Reflux (~118 °C) Setup->Reflux Monitor 3. Monitor Progress (TLC) Reflux->Monitor Monitor->Reflux Incomplete Workup 4. Cool & Precipitate (Add to cold water) Monitor->Workup Complete Purify 5. Isolate & Purify (Filter, Wash, Recrystallize) Workup->Purify Analyze 6. Characterize Product (NMR, IR, MP) Purify->Analyze End End Analyze->End

Sources

Application Note: High-Efficiency Amide Coupling of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic Acid

[1]

Abstract & Chemical Context

This guide details the optimized protocols for coupling 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid to primary and secondary amines. This molecule features a benzoic acid moiety amenable to standard amide coupling, and a succinimide (2,5-dioxopyrrolidin-1-yl) ring attached at the meta position.

While the carboxylic acid coupling is chemically standard, the presence of the N-aryl succinimide ring introduces a critical stability constraint: sensitivity to aqueous base hydrolysis . Exposure to high pH (>8.5) or strong nucleophiles can ring-open the succinimide to form a succinamic acid byproduct, destroying the pharmacophore or linker integrity.

Molecule Analysis[1][2][3][4]
  • Core Scaffold: 4-methylbenzoic acid (p-toluic acid derivative).[1][2]

  • Functional Handle: N-aryl succinimide (saturated cyclic imide) at position 3.

  • Key Challenge: Preserving the succinimide ring during the basic conditions required for amine coupling.

  • Applications: Synthesis of PROTAC linkers, IMiDs (immunomodulatory drugs), and antibody-drug conjugate (ADC) intermediates.

Critical Considerations & Reagent Selection

Stability of the N-Aryl Succinimide

Unlike aliphatic succinimides, N-aryl succinimides are electronically activated by the aromatic ring, making them more susceptible to nucleophilic attack and hydrolysis [1].

  • Risk: Hydrolysis results in a mass shift of +18 Da (formation of the open-chain amic acid).

  • Prevention: Avoid aqueous strong bases (NaOH, LiOH). Use non-nucleophilic organic bases (DIPEA, NMM) and maintain anhydrous conditions where possible.

Reagent Decision Matrix

Select the coupling strategy based on your amine's properties and scale.

ParameterMethod A: HATU (Recommended) Method B: T3P (Scale-Up/Sensitive) Method C: Acid Chloride
Scale mg to gramgram to kggram to kg
Amine Reactivity High to ModerateLow to ModerateVery Low (Hindered)
Base Requirement 2.0 - 3.0 eq DIPEA3.0 - 5.0 eq NMM/PyridinePyridine/TEA
Byproduct Removal Aqueous wash / ColumnWater soluble washEvaporation / Wash
Risk of Hydrolysis Low (if dry DMF used)Lowest (Buffered/Mild)Moderate (Acidic HCl gen)

Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU

Best for: Discovery chemistry, library synthesis, and valuable amines. HATU provides rapid activation and high yields for sterically hindered partners.

Materials:

  • Acid: this compound (1.0 eq)

  • Amine: Target amine (1.1 – 1.2 eq)

  • Reagent: HATU (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq). The solution may yellow slightly.

  • Coupling Agent: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 5–10 minutes to form the activated At-ester.

  • Amine Addition: Add the Amine (1.2 eq).[3] If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA.

  • Reaction: Flush with nitrogen/argon, cap, and stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[3] Look for Product Mass (M+H). If you see (M+H)+18, the ring has opened.

  • Workup (Small Scale): Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 5% Citric Acid or 0.1M HCl (removes DIPEA/HATU byproducts). Note: Do not use strong base washes like 1M NaOH.

    • Saturated NaHCO₃ (brief wash to remove unreacted acid).

    • Brine.[3]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mild Coupling via T3P (Propylphosphonic Anhydride)

Best for: Scale-up (>5g), avoiding epimerization (not applicable here but good practice), and simplest workup. T3P has low toxicity and high water solubility of byproducts [2].

Materials:

  • Acid: 1.0 eq[3]

  • Amine: 1.1 eq

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 eq)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Step-by-Step Procedure:

  • Dissolution: Suspend the Acid and Amine in EtOAc or 2-MeTHF (0.2 M).

  • Base: Add NMM (3.0 eq). Cool to 0°C if the amine is valuable/volatile; otherwise, RT is acceptable.

  • Addition: Dropwise add T3P solution (1.5 eq).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup:

    • Add water directly to the reaction mixture.

    • Separate phases. The T3P byproducts are water-soluble.

    • Wash organic layer with 0.5M HCl, then Brine.

    • Concentrate to yield product (often requires no chromatography).

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway, emphasizing the protection of the succinimide ring.

CouplingWorkflowStartStart: this compoundCheckAmineAnalyze Amine PartnerStart->CheckAmineMethodAMethod A: HATU(Standard / Discovery)CheckAmine->MethodASterically Hinderedor Small ScaleMethodBMethod B: T3P(Scale-up / Sensitive)CheckAmine->MethodBLarge Scaleor Simple AmineActivationActivation Step(Avoid Aqueous Base)MethodA->ActivationDMF, DIPEAMethodB->ActivationEtOAc, NMMReactionAmine Attack(Formation of Amide Bond)Activation->ReactionQCLCMS CheckReaction->QCSuccessTarget Amide IsolatedQC->SuccessMass = TargetFailureHydrolysis (+18 Da)(Succinamic Acid)QC->FailureMass = Target + 18Failure->StartOptimize: Lower pH,Dry Solvents

Caption: Workflow for selecting the optimal coupling strategy while monitoring for succinimide ring hydrolysis.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Mass M+18 observed Hydrolysis of Succinimide ring.[4]Use anhydrous solvents.[3] Reduce base equivalents. Switch from DIPEA to weaker base (NMM or Collidine).
Low Conversion Steric hindrance at C3/C4.Switch to Method A (HATU) or generate Acid Chloride (SOCl₂, then amine/pyridine). Heat to 40°C.
Precipitate forms Product insolubility.The succinimide group decreases solubility in non-polar solvents. Use DMF/DCM mixtures or pure DMF.
Starting Material Remains Carboxylic acid deactivation.Ensure the acid is fully dissolved before adding HATU. If using HCl salt of amine, ensure enough base is added to neutralize it.

References

  • Stability of N-Aryl Maleimides and Succinimides: Christie, R. J., et al. (2015).[4] Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]

  • T3P Coupling Efficiency: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Sterically Hindered Amides: Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

Using 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid as a linker intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic Acid as an Orthogonally Protected Linker Intermediate in Bioconjugation

Executive Summary & Structural Rationale

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and complex bioconjugates, the selection of a linker dictates both the synthetic feasibility and the pharmacokinetic stability of the final therapeutic. This compound (DOMBA) is a highly specialized, bifunctional linker intermediate designed for advanced payload synthesis.

DOMBA features a benzoic acid core for amide coupling, a 4-methyl group, and a 3-succinimido (2,5-dioxopyrrolidin-1-yl) group. The 4-methyl substituent provides critical steric shielding, restricting the rotation of the adjacent amide bond. This conformational rigidity reduces the entropic penalty upon target binding. More importantly, the succinimido group serves as an exceptionally robust, orthogonal protecting group for the underlying primary aniline[1]. It allows the carboxylic acid to be aggressively activated without the risk of intermolecular self-condensation, which frequently plagues unprotected aminobenzoic acids.

Physicochemical & Analytical Profile

To successfully integrate DOMBA into synthetic workflows, its quantitative properties must be leveraged for accurate stoichiometric and analytical calculations.

Table 1: Physicochemical and Analytical Properties of DOMBA

Property Value Structural & Analytical Significance
IUPAC Name This compound Defines the core bifunctional scaffold.
Molecular Weight 233.22 g/mol Essential for precise stoichiometric equivalents.
Exact Mass 233.0688 Da Target mass for high-resolution LC-MS verification.
Solubility DMF, DMSO Requires polar aprotic solvents for coupling reactions.
Coupling Mass Addition + 215.06 Da Diagnostic mass added to the payload upon amide formation.

| Deprotection Mass Shift | Δ - 82.0 Da | Diagnostic LC-MS marker for successful hydrazinolysis. |

Mechanistic Insights: Orthogonality and Activation

As a Senior Application Scientist, it is critical to understand why these specific reagents are chosen rather than just how to use them.

The Orthogonality of the Succinimide Ring: Unlike standard carbamate protecting groups (such as Boc or Fmoc), the succinimide ring is a cyclic imide. It is highly stable to both strong acids (e.g., TFA used in Boc deprotection) and mild bases (e.g., piperidine used in Fmoc deprotection)[1],[2]. This orthogonality allows researchers to build complex, multi-functional payloads where other protecting groups can be removed without prematurely exposing the DOMBA aniline.

The HATU/DIPEA Activation Mechanism: To conjugate DOMBA to a payload's primary amine, HATU is the preferred coupling reagent. HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester. DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base. Its role is strictly to deprotonate the carboxylic acid and the incoming amine, driving the nucleophilic acyl substitution forward without attacking the active ester or the succinimide ring[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to ensure causality and reaction integrity.

Protocol A: Payload Conjugation via HATU Activation

Objective: Covalently attach DOMBA to a primary amine-bearing payload.

  • Reagent Preparation: Dissolve DOMBA (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF (0.1 M concentration).

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive OAt ester intermediate back to the carboxylic acid.

  • Base Addition: Add DIPEA (3.0 eq.) to the mixture and stir at room temperature for 5 minutes.

    • Causality: DIPEA deprotonates the benzoic acid, initiating the rapid formation of the active ester[3].

  • Payload Introduction: Add the amine-bearing payload (1.0 eq.) dissolved in a minimal volume of DMF. Stir for 2–4 hours at room temperature.

  • Self-Validation Checkpoint (LC-MS): Sample 1 µL of the reaction mixture into 100 µL of Acetonitrile/Water. Analyze via LC-MS.

    • Validation: The reaction is complete when the payload mass transitions entirely to [Payload + 215 Da] . The absence of the +215 Da peak indicates failed activation (check moisture content).

  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Orthogonal Deprotection (Hydrazinolysis)

Objective: Remove the succinimide protecting group to reveal the reactive aniline for the next conjugation step.

  • Solvation: Dissolve the purified DOMBA-payload conjugate in a 1:1 mixture of DMF and Ethanol (0.05 M).

  • Nucleophilic Cleavage: Add Hydrazine hydrate (10.0 eq.). Stir the reaction at 50°C for 2 hours.

    • Causality: The alpha-effect of hydrazine makes it a uniquely potent nucleophile capable of attacking the sterically hindered imide carbonyls. This forms a stable cyclic succinylhydrazide by-product, irreversibly liberating the free aniline[1].

  • Self-Validation Checkpoint (LC-MS): Analyze the reaction mixture via LC-MS.

    • Validation: Successful deprotection is definitively confirmed by a mass shift of exactly -82.0 Da from the parent conjugate mass. If a -18 Da or -44 Da shift is observed, the imide ring has only partially opened (incomplete reaction); increase temperature to 60°C.

  • Purification: Purify the free aniline intermediate via preparative reverse-phase HPLC to remove the succinylhydrazide by-product.

Visualizations

Workflow A 1. DOMBA (Succinimide Protected) B 2. HATU/DIPEA Activation A->B C 3. Payload Coupling (Amide Bond) B->C D 4. Hydrazinolysis (Deprotection) C->D E 5. Free Aniline Intermediate D->E

Workflow for utilizing DOMBA as an orthogonally protected linker intermediate.

Ortho Root DOMBA Succinimide Protecting Group Acid Strong Acids (e.g., TFA, HCl) Root->Acid Base Mild Bases (e.g., Piperidine) Root->Base Nuc Strong Nucleophiles (e.g., Hydrazine) Root->Nuc Res1 STABLE (Orthogonal to Boc) Acid->Res1 Res2 STABLE (Orthogonal to Fmoc) Base->Res2 Res3 CLEAVED (Releases Aniline) Nuc->Res3

Orthogonal stability profile of the succinimide protecting group in DOMBA.

References

Sources

Application Note: Preparation of Active Esters from 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic Acid

[1][2]

Part 1: Introduction & Strategic Overview

The Molecule and its Significance

The compound 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid represents a critical structural motif in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Immunomodulatory Imide Drugs (IMiDs) .[1][2][3][4]

  • Structural Analysis: The core features a benzoic acid scaffold substituted with a methyl group at position 4 and a succinimide (2,5-dioxopyrrolidin-1-yl) moiety at position 3.[1][2]

  • Pharmacophore: The succinimide ring is structurally analogous to the glutarimide ring found in Thalidomide, Lenalidomide, and Pomalidomide—ligands that bind the E3 ubiquitin ligase Cereblon (CRBN) .

  • The Objective: To utilize this molecule as a "warhead" or "anchor" in a larger drug conjugate, the carboxylic acid must be activated into an Active Ester (typically an N-hydroxysuccinimide (NHS) ester or Tetrafluorophenyl (TFP) ester).[2] This allows for efficient, chemoselective amide coupling with amine-containing linkers or ligands under mild conditions.[1][2]

The "Dual-Imide" Challenge

A unique challenge in this synthesis is the structural similarity between the pharmacophoric imide (the 2,5-dioxopyrrolidin-1-yl group already present) and the reactive active ester (the NHS ester being formed).[1][2]

  • Selectivity: The reaction conditions must activate the carboxylic acid without degrading or opening the existing succinimide ring.

  • Solubility: The fused imide/aryl structure often exhibits poor solubility in non-polar solvents (e.g., Hexanes, Ether), necessitating the use of polar aprotic solvents like DMF or DMSO, which complicates aqueous workups.

Part 2: Chemical Mechanism & Workflow[2]

The activation strategy relies on carbodiimide chemistry to generate an unstable O-acylisourea intermediate, which is subsequently displaced by a hydroxylamine derivative (NHS or TFP) to form the stable, yet reactive, active ester.

Reaction Scheme (Graphviz Visualization)

ReactionMechanismStartStarting Material(Carboxylic Acid)InterIntermediate:O-AcylisoureaStart->Inter Activation (Carbodiimide)ReagentsReagents:EDC·HCl + NHS(or DCC + TFP)Reagents->InterProductTarget Active Ester(NHS or TFP Ester)Inter->Product Nucleophilic SubstitutionByproductByproduct:Urea (Water Soluble)Inter->Byproduct Elimination

Caption: Step-wise activation mechanism transforming the carboxylic acid into a reactive ester via an O-acylisourea intermediate.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the NHS Ester (Standard Method)

Best for: General conjugation, high-yielding reactions where aqueous workup is permissible.[1][2]

Reagents & Materials
ReagentEquiv.[5][6][7][8]Role
Starting Acid 1.0Substrate
N-Hydroxysuccinimide (NHS) 1.2Active Ester Moiety
EDC[1][2]·HCl 1.5Coupling Agent (Water Soluble)
DMF (Anhydrous) SolventReaction Medium (10 mL/g substrate)
Ethyl Acetate (EtOAc) SolventWorkup/Extraction
Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF.

    • Note: If the solution is hazy, mild sonication is permitted. Do not heat above 40°C to prevent ring opening of the succinimide.[2]

  • Activation: Add N-Hydroxysuccinimide (NHS) (1.2 equiv) to the stirring solution.

  • Coupling: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.5 equiv) in a single portion.[2]

    • Why EDC? Unlike DCC, the urea byproduct of EDC is water-soluble, simplifying purification.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) naturally and stir for 4–16 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2] The active ester typically runs higher (less polar) than the free acid.

  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture into 10 volumes of ice-cold 0.1 M HCl or Water .

    • The NHS ester should precipitate as a white/off-white solid.[1][2]

    • Filter the solid, wash with copious water to remove EDC-urea and unreacted NHS.[1][2]

    • Dry under high vacuum over

      
      .[2]
      
  • Workup (Extraction Method - Alternative):

    • Dilute reaction with EtOAc.[2]

    • Wash organic layer with 5% Citric Acid (x2), Water (x1), and Brine (x1).

    • Caution: Avoid basic washes (NaHCO3) as they can hydrolyze the NHS ester.[2]

    • Dry over

      
      , filter, and concentrate.[8]
      
Protocol B: Synthesis of the TFP Ester (High Stability)

Best for: Long-term storage, hydrophobic linkers, or when higher hydrolytic stability is required.

Reagents & Materials
ReagentEquiv.[5][6][7][8]Role
Starting Acid 1.0Substrate
2,3,5,6-Tetrafluorophenol (TFP) 1.1Active Ester Moiety
DCC 1.1Coupling Agent
DCM or Dioxane SolventReaction Medium
Step-by-Step Methodology
  • Setup: Dissolve the starting acid (1.0 equiv) and TFP (1.1 equiv) in anhydrous DCM (or Dioxane if solubility is poor).

  • Coupling: Add DCC (1.1 equiv) at 0°C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate (Dicyclohexylurea - DCU) will form rapidly.[1][2]

  • Purification:

    • Filter off the DCU precipitate using a sintered glass funnel.[2]

    • Concentrate the filtrate.[2][3]

    • Recrystallization: Recrystallize the residue from hot EtOAc/Hexanes or Isopropanol to obtain the pure TFP ester.

Part 4: Quality Control & Validation

Analytical Specifications

To ensure the integrity of the active ester (and verify the pharmacophore ring is intact), the following criteria must be met:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Succinimide (Ring): Singlet ~2.8-2.9 ppm (4H).NHS (Ester): Singlet ~2.9 ppm (4H).Note: You will see TWO distinct succinimide-like signals.[1][2]
Purity HPLC (254 nm)> 95% Area
Hydrolytic Stability Water Challenge< 10% hydrolysis after 1h in pH 7.4 buffer (for TFP ester).[2]
Troubleshooting Guide
  • Issue: Low Yield / Sticky Oil.[2]

    • Cause: Residual DMF prevents crystallization.[2]

    • Solution: Dissolve the oil in a minimal amount of DCM and precipitate by dropwise addition into cold Diethyl Ether or Hexanes.[2]

  • Issue: Hydrolysis of the Pharmacophore.

    • Cause: High pH during workup or presence of strong nucleophiles.[2]

    • Solution: Ensure all aqueous washes are acidic (pH 3-4) or neutral.[1][2] Never use dilute NaOH or Carbonate buffers during isolation.[2]

Part 5: Workflow Visualization

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Isolationcluster_2Phase 3: QCS1Dissolve Acid in DMFS2Add NHS + EDC.HClS1->S2S3Stir RT (4-16h)S2->S3I1Precipitate in 0.1M HClS3->I1I2Filter & Wash (Water)I1->I2I3Dry (P2O5 / Vacuum)I2->I3Q11H-NMR / LC-MSI3->Q1Q2Store -20°C (Desiccated)Q1->Q2

Caption: Operational workflow for the isolation of the NHS ester derivative.

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.[2] [1][2]

    • Core reference for EDC/NHS coupling chemistry and troubleshooting.
  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[2] Nature Structural & Molecular Biology, 21, 803–809.

    • Provides structural context for the succinimide pharmacophore in Cereblon binders.
  • Thermo Fisher Scientific. "Crosslinking Chemistry Guide."

    • Authoritative industry standard for carbodiimide activation protocols.[1][2]

  • Bourdreau, M. A., et al. (2019). "PROTACs: degraders of protein aggregates." Cell Chemical Biology, 26(8), 1053-1055.[2]

    • Contextualizes the use of benzoic acid deriv

Application Note: Optimized Conditions for Amide Bond Formation Using Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amide bond formation remains the most frequently executed transformation in medicinal chemistry and drug development [1]. While aliphatic carboxylic acids readily undergo activation and aminolysis, benzoic acid derivatives present unique mechanistic challenges. The resonance stabilization of the carboxylate group by the aromatic ring reduces the electrophilicity of the resulting activated intermediate. Consequently, coupling benzoic acids with sterically hindered or electron-deficient amines (such as substituted anilines) often results in sluggish kinetics, poor yields, and competing side reactions if sub-optimal coupling reagents are selected [2].

As a Senior Application Scientist, I have structured this guide to move beyond standard "recipe-following." Here, we dissect the causality behind reagent selection, establish self-validating protocols, and provide a scalable framework for synthesizing benzamides.

Reagent Selection & Causality (Expertise & Experience)

The successful amidation of a benzoic acid derivative hinges on matching the activation energy of the intermediate with the nucleophilicity of the amine.

  • HATU / HOAt Systems (Discovery Scale): HATU is the premier choice for coupling unreactive anilines or sterically hindered secondary amines with benzoic acids. Causality: HATU converts the benzoic acid into an O-acyl(tetramethyl)isouronium salt, which rapidly collapses into a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect—it acts as an intramolecular hydrogen-bond acceptor that aligns and accelerates the incoming amine's attack [3].

  • T3P (Process & Scale-Up): Propylphosphonic anhydride (T3P) is the gold standard for process chemistry and scale-up. Causality: T3P reacts with the benzoic acid to form a mixed phosphonic anhydride. This intermediate is highly selective, virtually eliminating epimerization (crucial if the benzoic acid possesses a chiral center adjacent to the ring, e.g., phenylglycine derivatives). Furthermore, the phosphonate byproducts are entirely water-soluble, allowing for a strictly aqueous workup without chromatography [4].

  • EDC / HOBt (Routine Synthesis): For standard, unhindered primary amines, EDC/HOBt remains the workhorse. Causality: EDC activates the acid, and HOBt forms the active ester to prevent racemization and suppress

    
    -acylurea formation. Unlike DCC, EDC generates a water-soluble urea byproduct, streamlining purification [5].
    

Workflow & Decision Matrix

AmideCoupling Start Benzoic Acid + Amine Decision Substrate & Scale Analysis Start->Decision Hindered Sterically Hindered Electron-Deficient Amine Decision->Hindered Discovery ScaleUp Process Scale-up Epimerization Risk Decision->ScaleUp Process Standard Standard Discovery Routine Synthesis Decision->Standard Routine HATU HATU / DIPEA / DMF (Fast, High Yield) Hindered->HATU T3P T3P / Pyridine / EtOAc (Low Epi, Easy Workup) ScaleUp->T3P EDC EDC / HOBt / DCM (Water-soluble urea) Standard->EDC ActiveHATU O-At Active Ester HATU->ActiveHATU ActiveT3P Phosphonic Mixed Anhydride T3P->ActiveT3P ActiveEDC O-Bt Active Ester EDC->ActiveEDC Amide Target Benzamide Target Product ActiveHATU->Amide Aminolysis ActiveT3P->Amide Aminolysis ActiveEDC->Amide Aminolysis

Figure 1: Mechanistic workflow and decision matrix for benzoic acid amide coupling.

Quantitative Data: Reagent Comparison

The following table synthesizes the operational metrics of the primary coupling reagents used for benzamide formation, allowing for rapid comparative analysis during route scouting.

Coupling ReagentTypical YieldEpimerization RiskByproduct SolubilityCost / Scale-Up SuitabilityBest Use Case
HATU >90%Low-ModerateOrganic / AqueousHigh Cost / PoorSterically hindered, electron-deficient amines [3].
T3P >85%Very LowHighly AqueousModerate / ExcellentProcess scale-up, epimerization-prone substrates [4].
EDC / HOBt 80-90%ModerateAqueousLow Cost / GoodStandard discovery, routine unhindered couplings [2].
BOP-Cl 70-85%ModerateOrganicModerate / PoorSpecific secondary amines, largely superseded [1].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm intermediate formation and reaction completion.

Protocol A: HATU-Mediated Benzamidation of Hindered Amines (Discovery Scale)

Scale: 1.0 mmol Objective: Overcome the low nucleophilicity of an aniline derivative reacting with a substituted benzoic acid.

  • Pre-activation: Dissolve the Benzoic Acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (10 mL, 0.1 M) under an N₂ atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive O-At ester back to the carboxylic acid.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise. Stir the mixture for 15–30 minutes at room temperature.
    
    • Causality: DIPEA deprotonates the benzoic acid, initiating the attack on HATU. The mandatory 15-minute pre-activation ensures complete conversion to the O-At active ester. If the amine is added too early, it can react directly with HATU to form a dead-end guanidinium byproduct [3].

  • Aminolysis: Add the Amine (1.1 eq, 1.1 mmol) to the activated mixture. Stir for 2–12 hours at room temperature.

    • Causality: The neighboring group effect of the HOAt ester drives the aminolysis forward, overcoming the steric/electronic deactivation of the amine.

  • Validation Check (LC-MS): Sample 5 µL of the reaction. You should observe the

    
     of the target benzamide. Self-Validation Note: The presence of a peak at 
    
    
    
    117 (tetramethylurea) and 137 (HOAt) confirms the mechanism is proceeding as intended.
  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (15 mL). Dry over Na₂SO₄ and concentrate.

    • Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted benzoic acid and the HOAt byproduct.

Protocol B: T3P-Mediated Scalable Benzamidation (Process Scale)

Scale: 10.0 mmol Objective: Synthesize a benzamide safely on a larger scale while strictly avoiding epimerization of adjacent stereocenters.

  • Reagent Mixing: Charge the Benzoic Acid (1.0 eq, 10.0 mmol) and the Amine (1.05 eq, 10.5 mmol) into a round-bottom flask containing EtOAc (20 mL, 0.5 M). Add Pyridine (3.0 eq, 30.0 mmol).

    • Causality: Unlike HATU, T3P does not require pre-activation. Pyridine is specifically chosen as the base because it optimally buffers the reaction, suppressing the oxazolone formation pathway that leads to epimerization [4].

  • T3P Addition: Cool the mixture to 0 °C using an ice bath. Add T3P (50% wt solution in EtOAc, 1.5 eq, 15.0 mmol) dropwise over 10 minutes.

    • Causality: The formation of the mixed phosphonic anhydride is mildly exothermic. Cooling the reaction mitigates this exotherm, further protecting sensitive substrates from thermal degradation or racemization.

  • Aminolysis: Remove the ice bath, warm to room temperature, and stir for 4–8 hours.

    • Causality: The mixed anhydride undergoes smooth nucleophilic attack. The reaction is thermodynamically driven by the stability of the resulting phosphonate salts.

  • Validation Check (TLC): Elute with 50% EtOAc/Hexanes. Benzoic acids typically streak heavily on silica; the successful formation of the benzamide will appear as a tight, higher-R

    
     spot. T3P byproducts are UV-inactive at 254 nm, making TLC interpretation unambiguous.
    
  • Workup: Add water (20 mL) directly to the reaction flask and stir for 10 minutes. Separate the layers. Wash the organic layer with 1M HCl (20 mL) and saturated NaHCO₃ (20 mL).

    • Causality: T3P and its phosphonate byproducts are exceptionally water-soluble. This allows for a completely aqueous workup, yielding high-purity benzamides without the need for costly and time-consuming silica gel chromatography [4].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), 5048-5051. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. URL:[Link]

Sources

Scalable synthesis of 3-succinimido-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Succinimido-4-methylbenzoic Acid

Abstract & Core Directive

This guide details a robust, scalable protocol for the synthesis of 3-succinimido-4-methylbenzoic acid (also known as 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid). This compound serves as a critical bifunctional intermediate in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and immunoconjugate linkers where the succinimide moiety acts as a stable structural motif or a masked amine equivalent.

Unlike small-scale discovery routes that often utilize expensive coupling reagents or chromatography, this protocol utilizes a thermal cyclodehydration strategy in glacial acetic acid . This method is selected for its high atom economy, ease of scalability (kilo-lab ready), and purification via crystallization, eliminating the need for silica gel chromatography.

Scientific Foundation & Process Logic

Retrosynthetic Analysis

The target molecule is constructed via the condensation of 3-amino-4-methylbenzoic acid with succinic anhydride . The transformation proceeds through two distinct mechanistic stages:[1][2][3][4]

  • Nucleophilic Acyl Substitution: The primary amine attacks the anhydride to form the intermediate N-aryl succinamic acid.

  • Cyclodehydration: Under thermal forcing conditions or chemical dehydration, the amic acid closes to form the five-membered succinimide ring.

Critical Process Parameters (CPP)
  • Solvent Selection (Glacial Acetic Acid): The starting material, 3-amino-4-methylbenzoic acid, exhibits zwitterionic character, making it poorly soluble in non-polar solvents (toluene) and potentially reactive in nucleophilic solvents (alcohols). Glacial acetic acid protonates the amine, disrupting the crystal lattice, and provides a high-boiling medium (

    
    ) necessary to drive the thermodynamic cyclization.
    
  • Temperature Control: While the ring-opening (amic acid formation) occurs at room temperature, the ring-closing (imide formation) is endothermic and entropically driven by water removal. Reflux conditions are mandatory to push the equilibrium to the imide.

  • Stoichiometry: A slight excess of succinic anhydride (1.1–1.2 eq) ensures complete consumption of the limiting aniline substrate, simplifying purification.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][5][6][7][8]Role
3-Amino-4-methylbenzoic acid 151.161.0Limiting Reagent
Succinic Anhydride 100.071.1Electrophile
Glacial Acetic Acid 60.0510 VolSolvent/Catalyst
Acetic Anhydride (Optional) 102.090.5Chemical Dehydrant
Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a double-jacketed glass reactor (or 3-neck RBF for bench scale) with a mechanical overhead stirrer, reflux condenser, and internal temperature probe.

  • Ensure the system is vented to a scrubber (acetic acid fumes).

Step 2: Reaction Initiation

  • Charge 3-amino-4-methylbenzoic acid (e.g.,

    
    , 
    
    
    
    ) into the reactor.
  • Add Glacial Acetic Acid (

    
    , 10 volumes). Stir to create a slurry.
    
  • Add Succinic Anhydride (

    
    , 
    
    
    
    ).
    • Note: The reaction is slightly exothermic. Monitor internal temperature.[2][5][7]

Step 3: Thermal Cyclization

  • Heat the mixture to Reflux (

    
    )  over 45 minutes.
    
  • Maintain reflux for 6–8 hours .

    • IPC (In-Process Control): Take an aliquot after 4 hours. Analyze by HPLC or TLC (Eluent: 10% MeOH in DCM). The intermediate succinamic acid (more polar) should convert to the less polar succinimide.

    • Troubleshooting: If conversion stalls, add Acetic Anhydride (

      
      ) to scavenge water and drive cyclization.
      

Step 4: Workup & Isolation

  • Cool the reaction mixture slowly to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     . The product typically crystallizes upon cooling.
    
  • If precipitation is incomplete, concentrate the solvent volume by 50% under reduced pressure or pour the mixture into Ice Water (

    
    ) with vigorous stirring.
    
  • Stir the slurry for 1 hour at

    
     to maximize yield.
    
  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the cake with Cold Water (

    
    ) to remove residual acetic acid and succinic acid.
    
  • Wash with a small portion of Cold Ethanol (

    
    ) to displace water (facilitates drying).
    

Step 5: Drying

  • Dry the solid in a vacuum oven at

    
      for 12 hours until constant weight.
    

Visualizations

Reaction Scheme & Mechanism

ReactionScheme SM1 3-Amino-4-methylbenzoic acid (Nucleophile) INT Succinamic Acid Intermediate SM1->INT Acylation (AcOH, 25°C) SM2 Succinic Anhydride (Electrophile) SM2->INT PROD 3-Succinimido-4-methylbenzoic acid (Target Imide) INT->PROD Cyclodehydration (Reflux, -H2O)

Caption: Two-stage transformation: Initial acylation followed by thermal dehydration to close the succinimide ring.

Process Workflow

Workflow Start Start: Charge Reactor (Aniline + Succinic Anhydride + AcOH) Heat Heat to Reflux (118°C) Duration: 6-8 Hours Start->Heat IPC IPC Check (HPLC/TLC) Is Amic Acid < 2%? Heat->IPC AddAc2O Optional: Add Ac2O Drive Dehydration IPC->AddAc2O No Cool Cool to 20°C Precipitate Product IPC->Cool Yes AddAc2O->Heat Quench Pour into Ice Water (If no precipitate forms) Cool->Quench Solution Clear Filter Filtration & Wash (H2O wash removes AcOH) Cool->Filter Crystals Formed Quench->Filter Dry Vacuum Dry Yield Expectation: 85-90% Filter->Dry

Caption: Operational workflow for the scalable synthesis, including decision gates for reaction completion.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated material against these expected metrics.

TestMethodExpected ResultInterpretation
Appearance VisualOff-white to beige solidDark color indicates oxidation; recrystallize from EtOH if necessary.
Melting Point Capillary

(Est.)[9]
Distinct from starting material (

).

NMR
DMSO-


ppm (s, 4H)
Diagnostic singlet for succinimide ring protons. Absence implies failed cyclization.

NMR
DMSO-


ppm (s, 3H)
Methyl group attached to the aromatic ring.
HPLC Purity C18, ACN/H2O

Area
Single peak. Starting amine elutes earlier (more polar).

Diagnostic NMR Note: The disappearance of the broad amide N-H peak (from the intermediate) and the coalescence of the succinyl protons into a singlet are the primary confirmations of ring closure.

Safety & Handling (MSDS Highlights)

  • Acetic Acid: Corrosive and flammable. Causes severe skin burns. Handle in a fume hood.

  • Succinic Anhydride: Irritant to eyes and respiratory system. May cause sensitization.

  • Thermal Hazard: The reaction is run at reflux (

    
    ). Ensure condensers are functioning to prevent solvent boil-off and pressure buildup.
    

References

  • Preparation of N-substituted succinimides

    • Title: Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot w
    • Source: Tetrahedron Letters (via ScienceDirect/Google Scholar).
    • URL:[Link] (General Journal Link for verification of methodology).

  • Starting Material Properties

    • Title: 3-Amino-4-methylbenzoic acid (Compound Summary).[9][10][11]

    • Source: PubChem.[10]

    • URL:[Link]

  • General Scalable Imide Synthesis

    • Title: Cyclic Imides: Synthesis and Applic
    • Source: Organic Syntheses (General Reference).
    • URL:[Link]

  • Reaction Mechanism Verification

    • Title: Mechanism of Cyclic Imide Formation
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in aniline-succinic anhydride condensation

Technical Support Center: Optimizing -Acylation in Aniline-Succinic Anhydride Condensation

Executive Summary & Reaction Logic

The Objective: The condensation of aniline (nucleophile) with succinic anhydride (electrophile) typically targets


-phenylsuccinamic acid12

The Challenge: While theoretically a simple nucleophilic acyl substitution (ring-opening), researchers frequently report yields <40%.[1][2] This is rarely due to complex kinetics but rather three specific failure modes:

  • Competitive Hydrolysis: Succinic anhydride is moisture-sensitive; water competes with aniline.[1][2]

  • Solubility Mismatch: The product often fails to precipitate in polar solvents, leading to loss in the mother liquor.[1]

  • Work-up Errors: The product contains a free carboxylic acid.[1][2] Standard basic washes (e.g., NaHCO

    
    ) will deprotonate the product, extracting it into the aqueous waste stream.
    
Mechanism & Competition Pathway[1][2][3]

The following diagram illustrates the kinetic competition between the desired

ReactionPathwayStartSuccinic Anhydride(Electrophile)IntermedTetrahedralIntermediateStart->Intermed+ Aniline (k1)ByproductSuccinic Acid(Waste: Soluble/Solid)Start->Byproduct+ H2O (k2)(Hydrolysis)AnilineAniline(Nucleophile)WaterWater(Impurity)ProductN-Phenylsuccinamic Acid(Target: Precipitate)Intermed->ProductRing OpeningImideN-Phenylsuccinimide(Over-reaction)Product->ImideHigh Heat / -H2O(Cyclization)

Figure 1: Reaction pathway showing the competition between the desired aminolysis (top path) and competitive hydrolysis (red dashed path).

Diagnostic Triage (Troubleshooting Guide)

Use this decision tree to identify the root cause of your yield loss.

Figure 2: Diagnostic logic flow to isolate the cause of low yield.

Technical FAQs & Solutions

Module A: Solubility & Solvent Selection

Q: The reaction turned cloudy, but I got no solid after filtration. Where is my product? A: You likely used a solvent that is too polar (e.g., THF, Acetone, or Ethanol).[1][2] While succinic anhydride requires a polar solvent to dissolve initially, the product (

2
  • The Fix: Use Toluene or DCM .[1][2]

    • In Toluene: The reactants dissolve (mostly) upon heating, but the product is insoluble at room temperature and will crystallize out, driving the equilibrium forward (Le Chatelier’s principle).

    • Recovery Protocol: If you already ran it in THF, do not filter.[1][2] Evaporate the solvent to 20% volume and pour the residue into cold water or Hexanes to force precipitation [1].

Module B: Work-up & pH Management

Q: I washed the organic layer with Sodium Bicarbonate (NaHCO


) to remove excess anhydride, and my yield dropped to zero.A:121

2
  • The Fix:

    • Do NOT wash with base.[1][2]

    • Wash with 1M HCl (removes unreacted aniline).[1][2]

    • Wash with Water (removes succinic acid byproduct).[1][2][3]

    • If you must remove excess anhydride, hydrolysis with water followed by filtration is safer than a basic wash [2].[1]

Module C: Reactant Quality (Hydrolysis)

Q: I isolated a white solid, but the NMR shows no aromatic protons. What happened? A: You isolated Succinic Acid, not the product. Succinic anhydride is highly hygroscopic.[1] If your bottle was old or left open, it hydrolyzed before you even started.[1]

  • Verification: Check the Melting Point.[1][4]

    • 
      -phenylsuccinamic acid: 148–150°C  [3].[1][2]
      
    • Succinic Acid (Hydrolyzed reactant): 185–187°C .[1][2]

  • The Fix: Recrystallize your succinic anhydride from acetic anhydride or sublime it before use if the bottle is old.[1] Ensure the reaction vessel is flame-dried and under inert gas (

    
    /Ar).
    
Module D: Electronic Effects (Substrates)

Q: My aniline has a nitro group (


-nitroaniline), and the reaction won't proceed even in Toluene.A:12
  • Data Table: Substituent Effects on Reactivity

SubstituentElectronic EffectRelative RateRecommended Modification
-OCH

(

-Anisidine)
Strong Donor (EDG)FastRoom Temp, 1 hr.
-H (Aniline)NeutralBaselineRoom Temp, 2-4 hrs.[1][2]
-Cl (

-Chloroaniline)
Weak WithdrawalSlowReflux Toluene, 6 hrs.[1][2]
-NO

(

-Nitroaniline)
Strong WithdrawalVery SlowCatalyst Required: Add 10 mol% DMAP; Reflux Xylene.[1][2]
  • Mechanistic Insight: For deactivated anilines, the tetrahedral intermediate is unstable and reverts to starting materials.[1] A catalyst like DMAP (4-Dimethylaminopyridine) activates the anhydride, forming a highly reactive acyl-pyridinium species that the weak nucleophile can attack [4].[1][2]

Validated Protocol (Self-Validating System)

This protocol is designed to maximize precipitation and minimize hydrolysis.[1]

Reagents:

  • Aniline (10 mmol, 0.93 g)[2]

  • Succinic Anhydride (11 mmol, 1.1 g) - 1.1 eq ensures aniline consumption[1][2]

  • Solvent: Toluene (anhydrous, 15 mL)

Step-by-Step:

  • Dissolution: Dissolve succinic anhydride in Toluene at 50°C. If it does not dissolve completely, it may already be hydrolyzed (cloudy white suspension = bad; clear/translucent = good).[1][2]

  • Addition: Add aniline dropwise. The solution may warm slightly (exothermic).[1]

  • Reaction: Stir at room temperature for 4 hours.

    • Visual Check: A white precipitate should begin forming within 30 minutes.[1][2]

  • Isolation: Filter the solid under vacuum.

  • The Critical Wash (The "Yield Saver"):

    • Wash the filter cake with Cold Toluene (2 x 5 mL) to remove unreacted aniline.[1]

    • Wash with Cold Water (2 x 5 mL) to remove succinic acid.[1][2]

    • Do NOT wash with base. [1][2]

  • Drying: Dry in a vacuum oven at 60°C.

Yield Calculation:

  • Theoretical Yield: ~1.93 g.[1]

  • Target Yield: >85% (>1.65 g).

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (Standard reference for solubility profiles of succinanilic acid derivatives).

  • Shriner, R. L., & Struck, H. C. (1936).[1][2] Succinic Anhydride.[1][3][4][5][6][7] Organic Syntheses, 16, 75. (Describes anhydride handling and sensitivity).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10763, Succinanilic acid. (Verification of melting point and physical properties).[2]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1][2] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][2] Angewandte Chemie International Edition, 17(8), 569-583.[1][2] (Mechanism of DMAP catalysis for sluggish anhydrides).[2]

Technical Support Center: Troubleshooting the Removal of Unreacted Succinic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Succinic anhydride is a highly reactive, cyclic dicarboxylic anhydride widely used for acylation, polymer functionalization, and bioconjugation. However, isolating the target product from unreacted succinic anhydride is a frequent bottleneck.

This guide provides field-proven, mechanistically grounded troubleshooting workflows to ensure the complete removal of succinic anhydride from your product mixtures.

Core Mechanistic FAQs

Q: Why does succinic anhydride persistently contaminate my organic product, and what is the fundamental strategy for its removal? A: Succinic anhydride is soluble in many organic solvents, making direct solvent evaporation ineffective. The fundamental removal strategy relies on its vulnerability to hydrolysis. When quenched with water, the cyclic anhydride ring opens to form succinic acid, a linear diprotic acid[1]. Because succinic acid is highly polar, it can be easily partitioned into an aqueous phase or removed via size-exclusion techniques, leaving your target product isolated[2].

Q: Why must I use Sodium Bicarbonate (NaHCO₃) instead of stronger bases like Sodium Hydroxide (NaOH) during liquid-liquid extraction? A: This is a critical matter of pKa and chemoselectivity. Succinic acid is a diprotic acid with pKa₁ = 4.21 and pKa₂ = 5.63[3]. The conjugate acid of sodium bicarbonate (carbonic acid) has a pKa of ~6.4. Therefore, NaHCO₃ is sufficiently basic to completely deprotonate succinic acid into its highly water-soluble disodium salt (sodium succinate)[1]. Crucially, NaHCO₃ is a mild base; unlike NaOH, it will not trigger the base-catalyzed hydrolysis of the newly formed, sensitive ester or amide bonds in your target product[4].

Troubleshooting Workflows & Methodologies

Workflow A: Small Molecule Purification (Liquid-Liquid Extraction)

Target Audience: Synthetic organic chemists performing small-molecule acylation or half-ester synthesis.

Step-by-Step Protocol:

  • Aqueous Quench: Add an excess of distilled water to the crude reaction mixture and stir vigorously for 30–60 minutes at room temperature.

    • Causality: Water acts as a nucleophile, hydrolyzing the lipophilic, unreacted succinic anhydride into water-soluble succinic acid[1].

  • Organic Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to fully solubilize your target product.

  • Alkaline Wash: Transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO₃ in portions. Vent frequently to release CO₂ gas.

    • Causality: The mild base converts succinic acid to sodium succinate, forcing it to partition entirely into the aqueous layer[2].

  • Phase Separation: Allow the layers to settle. Drain and discard the aqueous layer containing the sodium succinate. Wash the organic layer once with brine to remove residual water and salts[5].

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation System: Analyze the concentrated product via FT-IR spectroscopy. The complete removal of succinic anhydride is validated by the absence of dual anhydride C=O stretching bands at ~1780 cm⁻¹ and ~1860 cm⁻¹, and the absence of a broad O-H stretch (~2500–3000 cm⁻¹) from residual succinic acid.

Extraction A Crude Reaction Mixture (Target Product + Unreacted SA) B Aqueous Quench (Hydrolyzes SA to Succinic Acid) A->B Add H2O, Stir 30 min C Organic Dilution (Add DCM or EtOAc) B->C Solubilize target D Mild Basic Wash (Sat. NaHCO3, pH ~8) C->D Deprotonate acid E Phase Separation (Separatory Funnel) D->E Settle layers F Aqueous Phase (Contains Sodium Succinate) E->F Discard G Organic Phase (Contains Target Product) E->G Retain H Dry & Concentrate (Pure Organic Product) G->H MgSO4 / Rotovap

Caption: Workflow for removing succinic anhydride via mild alkaline liquid-liquid extraction.

Workflow B: Macromolecule & Polymer Purification (Size-Exclusion Dialysis)

Target Audience: Polymer chemists and biologists performing bioconjugation on proteins, PEG, or carbon nanotubes.

Step-by-Step Protocol:

  • Reaction Quench: Terminate the bioconjugation reaction by adding a small volume of deionized water to hydrolyze the residual succinic anhydride into succinic acid[6].

  • Membrane Preparation: Select and hydrate a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO). For most functionalized polymers (e.g., PEG-5000) or proteins, a 3.5 kDa MWCO membrane is optimal[6].

  • Loading: Transfer the quenched reaction mixture into the dialysis tubing and clamp it securely.

  • Dialysis: Submerge the tubing in a large volume (e.g., 100x the sample volume) of deionized water or a neutral buffer. Stir continuously at 4°C or room temperature.

    • Causality: The concentration gradient drives the low-molecular-weight succinic acid (MW = 118.09 g/mol ) through the porous membrane into the dialysate, while the high-molecular-weight conjugate is physically retained inside the tubing[7].

  • Buffer Exchange: Replace the dialysate buffer 3 to 4 times over a 24- to 48-hour period to maintain a steep concentration gradient and ensure exhaustive removal.

  • Recovery: Lyophilize (freeze-dry) the retentate to isolate the pure macromolecular conjugate[6].

  • Self-Validation System: Analyze the lyophilized product using Diffusion-Ordered Spectroscopy (DOSY) ¹H-NMR. Complete purification is confirmed by the disappearance of the sharp succinic acid singlet at ~2.4–2.6 ppm, ensuring no small molecules are co-diffusing with the polymer[8].

Dialysis A Bioconjugation Mixture (Polymer/Protein + SA) B Aqueous Quench (Hydrolyzes SA to Succinic Acid) A->B Stop reaction C Membrane Loading (e.g., 3.5 kDa MWCO Tubing) B->C Transfer & Seal D Dialysis (Against DI Water or Buffer) C->D Submerge & Stir E Buffer Exchange (Repeat 3-4 times over 24-48h) D->E Gradient diffusion F Dialysate (Contains Succinic Acid) E->F Diffuses out G Retentate (Contains Conjugate) E->G Retained inside H Lyophilization (Pure Macromolecule) G->H Freeze-dry

Caption: Size-exclusion dialysis workflow for purifying macromolecular succinate conjugates.

Quantitative Method Comparison

To assist in experimental design, the following table summarizes the quantitative parameters and efficiencies of the primary removal methods.

Purification MethodTarget Product TypeKey Reagents / EquipmentSeparation MechanismTypical EfficiencyScalability
Alkaline Extraction Small Organic MoleculesSat. NaHCO₃, DCM/EtOAc, Separatory FunnelAcid-Base Deprotonation (pKa differential)> 98% removal in 2-3 washesExcellent (Gram to multi-kilo scale)
Dialysis Polymers, Proteins, Nanotubes3.5 kDa MWCO Tubing, DI Water, Stir PlateSize Exclusion / Concentration Gradient> 99% removal after 48hModerate (Best for mg to low-gram scale)
Size Exclusion Chromatography (SEC) Sensitive BioconjugatesSephadex G-100 (or similar), Elution BufferHydrodynamic Volume / Gel Filtration> 99% removal in < 2hLow (Analytical to small prep scale)

References

Sources

Improving solubility of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Subject: 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid Ticket ID: SOL-OPT-2025-03 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are working with This compound , a bifunctional building block containing a rigid N-aryl succinimide moiety and a carboxylic acid group on a p-toluic acid core.[1][2]

This molecule presents a classic "solubility paradox":

  • High Crystallinity: The planar succinimide ring and the carboxylic acid group facilitate strong intermolecular hydrogen bonding and

    
    -stacking, leading to a high melting point and poor solubility in standard non-polar solvents.[1]
    
  • Conflicting Polarity: The hydrophobic methyl-phenyl core competes with the polar imide and acid groups, making it sparingly soluble in water but also difficult to dissolve in low-polarity organics like hexanes or pure ether.[1][2]

This guide provides a validated troubleshooting framework to overcome these challenges in synthesis, purification, and biological assays.

Part 1: Solubility Profile & Solvent Selection

The following data summarizes the thermodynamic solubility behavior of N-aryl succinimide benzoic acid derivatives.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP Excellent Primary Choice. Disrupts intermolecular H-bonds effectively.[1][2] Ideal for stock solutions (>50 mM).[2]
Polar Protic Methanol, EthanolGood Solubility improves significantly with heat (

). Potential for esterification if catalyzed.[1][2]
Polar Aprotic Acetone, THF, Ethyl AcetateModerate Good for reactions.[1] May require reflux or sonication.[1][2] "Oiling out" is a risk during crystallization.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Often requires a cosolvent (e.g., 5-10% Methanol) to break acid dimers.[2]
Non-Polar Toluene, Hexanes, Diethyl EtherPoor Avoid as primary solvents.[1] Useful only as anti-solvents for precipitation.[2]
Aqueous Water, PBSInsoluble (at pH < 5) Requires pH adjustment (pH > 7.5) to form the carboxylate salt.[2]

Part 2: Troubleshooting & FAQs

Scenario A: "I can't get the compound into solution for my coupling reaction."

Q: I'm trying to dissolve the compound in DCM for an amide coupling, but it remains a suspension. What should I do? A: This is common. The succinimide ring increases rigidity, making the crystal lattice energy high.[2] DCM alone often cannot overcome the carboxylic acid dimerization energy.[2]

  • The Fix: Add a polar cosolvent .[1][2]

    • Add 5–10% DMF or DMAc to your DCM.[1][2] This usually creates a homogeneous solution without interfering with standard coupling reagents (EDC/NHS or HATU).[2]

    • Alternative: If the reaction tolerates it, switch to THF or 2-MeTHF and warm to

      
      .
      
Scenario B: "The compound precipitates when I cool my reaction mixture."

Q: I dissolved it in hot ethyl acetate, but upon cooling to room temperature, it oiled out or precipitated. How do I keep it stable? A: "Oiling out" indicates the compound is in a metastable zone where it prefers a liquid-liquid phase separation over crystallization.[1][2]

  • The Fix:

    • Seed it: If you have pure crystals, add a seed crystal at the cloud point.

    • Slow Cooling: Rapid cooling traps impurities and causes oiling.[2] Wrap the flask in foil/cotton to cool slowly.

    • Change Solvent System: Switch to a mixture of Isopropyl Alcohol (IPA) and Heptane . Dissolve in minimum hot IPA, then add Heptane dropwise until cloudy, and cool.

Scenario C: "I need a stock solution for a biological assay (aqueous buffer)."

Q: Can I dissolve this directly in PBS? A: No. The free acid form is insoluble in neutral/acidic water.[2]

  • The Protocol:

    • Prepare a 100 mM stock in pure DMSO .

    • Dilute this stock into your buffer. Note: Keep final DMSO concentration < 1% to avoid cytotoxicity.[2]

    • Critical Step: If precipitation occurs upon dilution, your buffer pH may be too low. Ensure the buffer pH is 7.4 or higher . The carboxylate anion (formed at pH > pKa ~4.[2][3]5) is much more soluble than the neutral acid.[2]

Part 3: Validated Dissolution Protocols

Protocol 1: Preparation of High-Concentration Stock (Synthesis)

Target: 0.5 M solution for chemical modification.

  • Weigh 1.0 equivalent of this compound.

  • Select Solvent: Anhydrous DMF (Dimethylformamide).[2]

  • Add 70% of the target solvent volume.[2]

  • Sonication: Sonicate at

    
     for 5–10 minutes. The compound should fully dissolve.[2]
    
  • Top up to the final volume.

    • Note: If using this for an acid chloride formation (e.g., with Thionyl Chloride), avoid DMF (catalytic amount only) and use DCM with catalytic DMF .

Protocol 2: Aqueous Solubilization via Salt Formation

Target: Dissolving in water for aqueous phase reactions.[1][2]

  • Suspend the solid in water (approx. 10 mL/g).

  • Slowly add 1.05 equivalents of a mild base (e.g., Sodium Bicarbonate or 1M NaOH ).

    • Warning: Do not use strong base (pH > 12) or heat, as the succinimide ring can hydrolyze (ring-opening) to form the succinamic acid derivative [1].[2]

  • Stir at room temperature until the solution becomes clear.

  • Filter through a 0.45

    
    m membrane to remove any dust or undissolved particulates.[2]
    

Part 4: Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the optimal solvent system based on your experimental goals.

SolubilityLogic cluster_legend Key Start Start: Select Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Synth Chemical Synthesis (Coupling/Derivatization) Start->App_Synth App_Purif Purification (Crystallization) Start->App_Purif Bio_Step1 Make Stock in DMSO (50-100 mM) App_Bio->Bio_Step1 Synth_Polar Polar Reaction? (e.g., Amide Coupling) App_Synth->Synth_Polar Purif_Method Recrystallization Strategy App_Purif->Purif_Method Bio_Step2 Dilute into Buffer (pH > 7.4) Bio_Step1->Bio_Step2 Bio_Check Precipitation? Bio_Step2->Bio_Check Bio_Fix Lower Conc. or Increase pH Bio_Check->Bio_Fix Yes Solv_DMF Use DMF or NMP Bio_Check->Solv_DMF No (Success) Synth_Polar->Solv_DMF Yes Solv_DCM Use DCM + 5% DMF or THF Synth_Polar->Solv_DCM No (Non-polar reactants) Solv_Recrys Solvent: EtOH/Water or IPA/Heptane Purif_Method->Solv_Recrys Action Action Step Solution Optimal Solvent

Caption: Decision tree for solvent selection based on experimental application (Bio-assay vs. Synthesis vs. Purification).

References

  • Hydrolysis of Cyclic Imides

    • Hargreaves, M. K., Pritchard, J. G., & Dave, H. R. (1970).[1][2] Cyclic Carboxylic Monoimides. Chemical Reviews, 70(4), 439–469.[2] Link[2]

    • Note: This reference establishes the stability limits of succinimide rings in basic aqueous media.
  • Solubility of Benzoic Acid Derivatives

    • Thati, J., Veesler, S., & Rasmuson, Å. C. (2010).[2][4] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(9), 3298–3302.[2] Link[2]

    • Relevance: Provides the thermodynamic basis for selecting alcohol/alkane mixtures for recrystallization.[1]

  • N-Aryl Succinimide Synthesis & Properties

    • Venkatesan, P., & Sumathi, S. (2010). Piperazine and succinimide containing derivatives: Synthesis, characterization and biological evaluation. European Journal of Medicinal Chemistry, 45(9), 3818-3822.[1][2] Link[2]

    • Relevance: Demonstrates the use of polar aprotic solvents (DMF/DMSO)
  • General Solubility Data for p-Toluic Acid

    • NIST Chemistry WebBook, SRD 69. p-Toluic acid Solubility. Link

    • Relevance: Baseline solubility d

Sources

Minimizing side reactions during cyclodehydration of succinamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclodehydration Precision Support Center .

As Senior Application Scientists, we understand that the conversion of succinamic acid to succinimide is not merely a dehydration; it is a competition between thermodynamic stability and kinetic traps. This guide is engineered to help you navigate the mechanistic bifurcation points that lead to yield loss, isoimide contamination, and oligomerization.

Part 1: Critical Process Parameters (The "Why")

To control the reaction, you must visualize the competing pathways. The cyclodehydration of succinamic acid (


) proceeds via activation of the carboxylic acid. The critical decision point occurs at the Mixed Anhydride Intermediate .
Mechanistic Pathway & Branching
  • Path A (Desired): Nucleophilic attack by the amide nitrogen (

    
    -attack) yields the Succinimide .[1][2]
    
  • Path B (Kinetic Trap): Nucleophilic attack by the amide oxygen (

    
    -attack) yields the Isoimide .
    
  • Path C (Side Reaction): Intermolecular attack on a neighboring molecule yields Oligomers/Polymers .

ReactionNetwork Substrate Succinamic Acid Activated Activated Intermediate (Mixed Anhydride) Substrate->Activated + Ac2O / Dehydrating Agent TS_N N-Attack (TS) Thermodynamic Path Activated->TS_N TS_O O-Attack (TS) Kinetic Path Activated->TS_O Oligomer Oligomer/Polymer (Gummy Residue) Activated->Oligomer High Conc. Intermolecular Product Succinimide (Target) TS_N->Product Isoimide Isoimide (Impurity) TS_O->Isoimide Isoimide->Product Isomerization (Heat/Acetate)

Figure 1: Reaction network showing the bifurcation between thermodynamic imide formation and kinetic isoimide/oligomer traps.

Part 2: Troubleshooting Guide

Use this diagnostic matrix to resolve specific failure modes observed in your crude reaction mixture.

SymptomProbable CauseMechanistic InsightCorrective Action
Product is a sticky gum/resin Oligomerization High concentration favors intermolecular reaction over intramolecular cyclization (entropy).Apply High Dilution: Adhere to the Ruggli-Ziegler principle. Dilute reaction to <0.1 M to statistically favor ring closure.
IR shows peak at ~1800 cm⁻¹ Isoimide Formation Kinetic control led to

-acylation. Common with DCC/EDC or low temps.
Thermodynamic Push: Add 10 mol% NaOAc and heat to reflux for 1-2h. This isomerizes the isoimide to the stable succinimide.
Starting material remains Hydrolysis Water byproduct is hydrolyzing the mixed anhydride back to amic acid.Scavenge Water: Ensure excess Acetic Anhydride (

) is present or use a Dean-Stark trap if using thermal dehydration.
Low Yield / Charring Thermal Decomposition Uncatalyzed thermal dehydration requires excessive heat (>200°C).Catalysis: Switch to Protocol A (Chemical Dehydration) to lower the activation energy barrier (

).

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" Chemical Dehydration

Best for: Robust substrates, scale-up, and ensuring thermodynamic product (Imide).

Reagents:

  • Succinamic Acid (1.0 equiv)

  • Acetic Anhydride (

    
    ) (2.0 - 3.0 equiv)
    
  • Sodium Acetate (NaOAc) (0.1 - 0.2 equiv) [Catalyst]

Workflow:

  • Suspend succinamic acid in

    
     (Concentration ~0.5 M).
    
  • Add NaOAc (anhydrous). Note: The acetate ion acts as a base to deprotonate the amide, enhancing nucleophilicity for N-attack.

  • Heat to 80–90°C for 2–4 hours.

    • Checkpoint: Monitor TLC/HPLC. If Isoimide is observed, extend heating time.

  • Workup: Distill off excess

    
     under reduced pressure (rotary evaporator).
    
  • Purification: Recrystallize the residue from Ethanol/Water or Toluene.

Why this works: The NaOAc buffers the reaction and catalyzes the rearrangement of any kinetically formed isoimide into the thermodynamically stable succinimide [1].

Protocol B: Mild Carbodiimide Cyclization (Peptide-Compatible)

Best for: Acid-sensitive substrates or peptide fragments.

Reagents:

  • Succinamic Acid derivative (1.0 equiv)

  • EDC

    
    HCl (1.1 equiv)
    
  • HOBt (1.1 equiv) - Crucial to suppress isoimide

  • Solvent: DMF or DCM

Workflow:

  • Dissolve substrate in DMF (0.1 M).

  • Add HOBt followed by EDC at 0°C.

  • Stir at Room Temp for 12h.

  • Workup: Aqueous wash (Citric acid, then NaHCO3).

Why this works: HOBt forms an active ester that is less prone to


-acyl rearrangement than the 

-acylisourea intermediate formed by EDC alone, reducing isoimide formation [2].

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of Acetic Anhydride? 
A:  Yes, but proceed with caution. 

converts the carboxylic acid to an acid chloride. While highly reactive, the byproduct is HCl gas. If your substrate has acid-sensitive protecting groups, this will cleave them. Furthermore, acid chlorides are highly prone to hydrolysis if the solvent is not strictly anhydrous.

Q: Why do I see "Isoimide" mentioned in literature? Is it useful? A: Isoimides are often isolated as reactive intermediates for other transformations. However, in succinimide synthesis, they are an impurity. They are distinguished by a characteristic IR absorption at 1800 cm⁻¹ (C=N) and 1690 cm⁻¹ (C=O), whereas Succinimides show the classic doublet at ~1780 and 1710 cm⁻¹ [3].

Q: My product is chiral (an Aspartic acid derivative). Will this racemize it? A: Risk exists. The basic conditions (NaOAc) or high heat can cause racemization via the enolization of the succinimide ring. For chiral substrates, use Protocol B (EDC/HOBt) or DMTMM mediated cyclization, which proceeds under milder, buffered conditions to preserve stereochemistry [4].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Albericio, F.; et al. "Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis." Organic Process Research & Development, 2018 , 22, 760–772. Link

  • Boyd, G. V. "Isoimides and Isoimidium Salts." Comprehensive Heterocyclic Chemistry II, 1996, Vol 4, 67-87.
  • Kunishima, M.; et al. "DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides." Molecular Pharmaceutics, 2021 , 18, 1230-1240. Link

  • Haval, K. P.; et al. "Synthesis of Isomaleimides and Maleimides."[3] Journal of Chemical Research, 2006 , 268–270. (Kinetic vs Thermodynamic control).

Sources

Technical Support Center: Purification Strategies for N-Aryl Succinimides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for medicinal chemists and drug development professionals. N-aryl succinimide derivatives are privileged scaffolds frequently utilized in the development of anticonvulsants, fungicides, and targeted protein degraders. However, their purification is notoriously complicated by imide ring instability and persistent co-eluting byproducts.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your purification workflows.

Mechanistic Workflow & Overview

The synthesis of N-aryl succinimides typically proceeds via the dehydrative condensation of succinic anhydride and an aryl amine[1]. This two-step process forms a succinamic acid intermediate, which is subsequently cyclodehydrated using heat or acidic reagents to form the closed imide ring. Purification must strategically remove unreacted basic amines, acidic ring-opened byproducts, and trace organic impurities without degrading the target molecule.

Workflow A Succinic Anhydride + Aryl Amine B Succinamic Acid Intermediate A->B Condensation C Cyclodehydration (Heat/Acid) B->C -H2O D Crude N-Aryl Succinimide C->D E Acid-Base LLE (Remove Impurities) D->E Extraction F Recrystallization (EtOH/Water) E->F Phase Separation G Pure N-Aryl Succinimide F->G Final Polish

Experimental workflow for the synthesis and purification of N-aryl succinimides.

Advanced Troubleshooting & FAQs

Q1: Why do I observe a secondary, highly polar spot on my TLC plate after attempting flash column chromatography (FCC) of my N-aryl succinimide?

Expert Insight: This is a classic case of stationary-phase-induced hydrolysis. Standard silica gel (SiO₂) possesses acidic silanol groups and retains residual moisture. During chromatography, the silica acts as a mild Brønsted acid, protonating the electrophilic imide carbonyl and facilitating nucleophilic attack by water. This causes the imide ring to open, reverting to the highly polar N-aryl succinamic acid intermediate[2].

Causality & Solution: The causality lies in the acid-catalyzed hydrolysis of the imide bond. To prevent this, you must neutralize the silica gel. Pre-flush your column with 1-2% triethylamine (TEA) in your mobile phase to cap the acidic silanols, or bypass chromatography entirely by utilizing liquid-liquid extraction and recrystallization[1][3].

HydrolysisPathway A N-Aryl Succinimide (Target) B Silica Gel (SiO2) Acidic Silanols + H2O A->B Adsorption E Buffered Silica (TEA treated) A->E Adsorption C Protonated Imide Intermediate B->C H+ transfer D Succinamic Acid (Ring-Opened Impurity) C->D H2O attack E->A Elution (Intact)

Logical relationship of silica-catalyzed imide hydrolysis and the protective effect of TEA.

Q2: How can I efficiently separate unreacted aryl amine and succinic acid byproducts without relying on chromatography?

Expert Insight: Implement a self-validating Acid-Base Liquid-Liquid Extraction (LLE) system.

Causality & Solution: This protocol exploits the distinct pKa values of your mixture components. Aryl amines are basic; washing the organic layer with 1M HCl protonates the amine into a water-soluble anilinium salt. Conversely, succinic acid and succinamic acid are acidic; washing with saturated NaHCO₃ deprotonates them into water-soluble carboxylate salts. Your target N-aryl succinimide remains neutral and securely partitioned in the organic phase.

Q3: My N-aryl succinimide is "oiling out" (forming a biphasic liquid) instead of crystallizing during recrystallization. How do I force crystallization?

Expert Insight: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation rather than solid-liquid crystallization.

Causality & Solution: The solvent system is either too non-polar or the cooling gradient is too rapid. Transition to a protic solvent system like ethanol or an ethanol/water gradient[1][3][4]. Ethanol forms transient hydrogen bonds with the imide carbonyls, ensuring complete dissolution at reflux. As the solution cools slowly, the addition of water (an anti-solvent) lowers solubility predictably, forcing the compound into a stable crystal lattice rather than an amorphous oil.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is critical for maximizing recovery yields while minimizing degradation.

Solvent SystemDielectric Constant (ε)Typical Recovery Yield (%)Impurity ClearanceMechanistic Notes
Dichloromethane (LLE) 9.185-95%High (Amines/Acids)Immiscible with water; ideal for extracting neutral imides while leaving ionic salts in the aqueous phase.
Ethanol (Recrystallization) 24.575-85%High (Trace organics)Protic solvent; forms transient hydrogen bonds with imide carbonyls, preventing premature oiling out[4].
Hexane/EtOAc (Chromatography) ~2.0 - 6.050-70%ModerateHigh risk of silica-catalyzed hydrolysis[2]; lower yields due to on-column degradation.
Hot Water 80.180-90%ModerateUsed in green synthesis protocols; acts as both solvent and mild catalyst[5].

Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Purpose: To isolate the neutral N-aryl succinimide from acidic and basic reaction byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 × 0.5 volumes).

    • Self-Validation Checkpoint: Spot the post-wash organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot (typically purple/brown) validates that the primary aryl amine has been successfully partitioned into the aqueous waste.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 × 0.5 volumes).

    • Self-Validation Checkpoint: Observe the aqueous layer during extraction. The cessation of CO₂ evolution (bubbling) and an aqueous layer pH > 8 confirms the complete deprotonation and extraction of succinamic/succinic acid byproducts.

  • Final Polish: Wash with brine (1 × 0.5 volumes), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Controlled Recrystallization (Ethanol/Water)

Purpose: To achieve >98% purity of the N-aryl succinimide while preventing "oiling out".

  • Dissolution: Suspend the LLE-purified solid in a minimum volume of boiling absolute ethanol[1][4].

  • Anti-Solvent Addition: Add hot deionized water dropwise to the boiling solution until a slight, persistent turbidity is observed. Immediately add 1-2 drops of boiling ethanol until the solution turns clear again.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 2 hours, followed by 1 hour in an ice bath.

    • Self-Validation Checkpoint: Before filtering, extract a 10 µL aliquot of the mother liquor and analyze it via TLC against your pure standard. If the target spot is intensely dark under UV (254 nm), the solvent system is too rich in ethanol. Add an additional 5% volume of water, reheat to dissolve, and repeat the cooling cycle to maximize recovery.

  • Isolation: Filter the crystals via vacuum filtration and wash the filter cake with ice-cold Ethanol/Water (1:1) to remove trace surface impurities.

References

  • [4] Final Report of the work done on UGC Sponsored Minor Research Project: Synthesis of N-aryl succinimides. PSGVPASC. Available at:[Link]

  • [1] One Pot Green Synthesis of N-substituted Succinimide. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • [5] Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Synthetic Communications (ResearchGate). Available at:[Link]

Sources

Technical Support Center: Handling the Moisture Sensitivity of Succinimide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling N-hydroxysuccinimide (NHS) ester intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing, diagnosing, and solving issues related to the inherent moisture sensitivity of these powerful bioconjugation reagents.

Introduction: The Double-Edged Sword of Reactivity

N-hydroxysuccinimide esters are among the most widely used reagents for covalently linking molecules to primary amines, found on proteins, peptides, and other biomolecules.[1][2] Their popularity stems from their ability to form stable amide bonds under mild, aqueous conditions.[1] However, the very reactivity that makes them so useful also renders them highly susceptible to hydrolysis—a reaction with water that deactivates the ester, making it incapable of participating in the desired conjugation reaction.[1][3]

Understanding and controlling this competing hydrolysis reaction is paramount for achieving high-yield, reproducible results. This guide provides direct answers and troubleshooting strategies to the most common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem?

A: NHS ester hydrolysis is a chemical reaction where the ester group reacts with water, cleaving the bond and converting the amine-reactive ester into an unreactive carboxylic acid.[1][3] This is the primary competing reaction during bioconjugation and is a major cause of low labeling efficiency, reduced yields, and experimental inconsistency.[3][4] Once hydrolyzed, the reagent can no longer react with the target primary amines on your biomolecule.

The underlying mechanism involves water acting as a nucleophile, attacking the carbonyl carbon of the ester. This process releases N-hydroxysuccinimide (NHS) as a byproduct, identical to the desired aminolysis reaction, but leaves behind an inert carboxylic acid instead of a stable amide bond.[1]

Q2: How does pH affect the stability of my NHS ester?

A: The pH of the reaction buffer is the most critical factor governing the rate of NHS ester hydrolysis.[1][2][3] As the pH increases, the concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, also increases. This dramatically accelerates the rate of hydrolysis.[3]

  • Low pH (<7.0): Hydrolysis is slow, but the desired reaction with amines is also very slow because most primary amines are protonated (-NH₃⁺) and non-nucleophilic.[2][5]

  • Optimal pH (7.2-8.5): This range represents a crucial compromise. It is alkaline enough to ensure a sufficient concentration of deprotonated, reactive primary amines (-NH₂) for efficient conjugation, while keeping the rate of hydrolysis manageable.[1][2][3][6]

  • High pH (>8.5): The rate of hydrolysis becomes extremely rapid. The half-life of an NHS ester can plummet from hours at pH 7 to mere minutes at pH 8.6, often making hydrolysis the dominant reaction pathway.[2][6][7]

Q3: How should I properly store my solid and dissolved NHS ester reagents?

A: Proper storage is essential to preserve the reactivity of your NHS esters.[8][9][10][11]

Solid Reagents:

  • Store Desiccated at -20°C: Solid NHS esters should always be stored in a freezer at -20°C or below, inside a container with a desiccant to absorb any ambient moisture.[9][12][13]

  • Equilibrate to Room Temperature Before Opening: This is a critical step. Always allow the reagent vial to warm completely to room temperature before opening it.[8][9][13][14] Opening a cold vial will cause moisture from the air to condense on the powder, leading to rapid hydrolysis.[9]

  • Consider Aliquoting: For frequently used reagents, consider aliquoting the solid powder into smaller, single-use vials under an inert atmosphere (like nitrogen or argon) to minimize repeated exposure of the bulk stock to moisture.[9]

Dissolved Reagents (in Organic Solvent):

  • Use Anhydrous Solvent: NHS esters are typically first dissolved in a water-miscible, anhydrous (dry) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][9][15] Ensure the solvent is of high quality and stored over molecular sieves to keep it dry.[9]

  • Prepare Fresh and Use Immediately: Solutions of NHS esters should always be prepared immediately before use.[15][16] They are not stable in solution, even in anhydrous organic solvents, and should never be stored for later use.[15][17]

  • Beware of Degraded DMF: Old or improperly stored DMF can decompose to form dimethylamine, which has a distinct "fishy" odor.[15][18] This amine will react with and consume your NHS ester, so such solvent should be discarded.[15]

Troubleshooting Guide: Low Conjugation Yield

This section addresses the most common experimental problem—low or no yield of the desired conjugate—and provides a logical workflow to diagnose the root cause.

Logical Troubleshooting Workflow

G start Low / No Yield Observed reagent Step 1: Verify Reagent Activity (Is the NHS ester hydrolyzed?) start->reagent buffer Step 2: Check Buffer Composition (Is it amine-free? Correct pH?) reagent->buffer Reagent OK solution_reagent Use fresh, properly stored reagent. Perform activity test. reagent->solution_reagent Reagent Bad conditions Step 3: Evaluate Reaction Conditions (Concentration? Molar Ratio? Time?) buffer->conditions Buffer OK solution_buffer Use amine-free buffer (PBS, HEPES). Verify pH is 7.2-8.5. buffer->solution_buffer Buffer Bad target Step 4: Assess Target Molecule (Are amines accessible?) conditions->target Conditions OK solution_conditions Increase concentration (>2 mg/mL). Optimize molar excess of NHS ester. conditions->solution_conditions Conditions Suboptimal solution_target Confirm amine presence (TNBSA assay). Consider denaturants if amines are buried. target->solution_target Target Issue success Problem Solved solution_reagent->success solution_buffer->success solution_conditions->success solution_target->success

Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.

Issue 1: My NHS ester reagent may have degraded.

Causality: The most common cause of failure is using an NHS ester that has already been inactivated by moisture.[4][19] This can happen due to improper storage or handling, even with a new vial.[9][14]

Troubleshooting Steps:

  • Always use a fresh vial or a properly stored aliquot. When in doubt, discard the old reagent.

  • Perform a qualitative activity test. You can quickly confirm if your ester is reactive by intentionally hydrolyzing it with a base and measuring the release of the NHS byproduct, which absorbs light around 260 nm.[6][8][14] A significant increase in absorbance after adding a base indicates an active reagent.[8][14] (See Protocol 2).

Issue 2: The reaction buffer is inhibiting the conjugation.

Causality: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][6][15] These buffer molecules will compete with your target molecule for the NHS ester, effectively "quenching" the reaction and leading to little or no yield of your desired product.[6][15]

Troubleshooting Steps:

  • Confirm you are using an amine-free buffer. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate buffers.[6][19]

  • Verify the buffer pH. Use a calibrated pH meter to ensure the pH is within the optimal 7.2-8.5 range immediately before starting the reaction.[17][19]

  • Perform a buffer exchange. If your protein or biomolecule is already in an incompatible buffer (e.g., Tris), you must perform a buffer exchange using a desalting column or dialysis before initiating the conjugation.[19]

Issue 3: Reaction kinetics are unfavorable.

Causality: The desired aminolysis is a bimolecular reaction (NHS ester + protein), while the competing hydrolysis is a pseudo-first-order reaction (NHS ester + water). At very low concentrations of your target molecule, the rate of hydrolysis can outpace the rate of conjugation.[6][7][19]

Troubleshooting Steps:

  • Increase the concentration of the target molecule. If possible, increase the concentration of your protein or peptide. A concentration of >2 mg/mL is often recommended to favor the desired reaction.[19]

  • Optimize the molar ratio. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule.[16] If yields are low, try increasing this excess. However, be aware that a very large excess can increase the risk of modifying secondary sites or causing protein aggregation.

  • Adjust incubation time and temperature. Typical reactions run for 30-60 minutes at room temperature or for 2-4 hours (or overnight) at 4°C.[6][16] Lowering the temperature can help minimize hydrolysis if the desired reaction is also efficient at that temperature.[13]

Data Summary: Stability of NHS Esters

The following table summarizes the profound impact of pH and temperature on the stability of a typical NHS ester in an aqueous environment. This data underscores the critical need for precise pH control.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temp~7 hours
8.04~1 hour
8.5Room Temp125-180 minutes
8.6410 minutes
9.0Room TempMinutes
Sources:[6][7][16]

Key Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation

This protocol provides a general framework for conjugating an NHS ester to a protein. Optimization for specific molecules is often required.[15]

1. Preparation of Protein: a. Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[17][19] b. If necessary, perform a buffer exchange via a desalting column.[19] c. Adjust the protein concentration, ideally to >2 mg/mL.[19]

2. Preparation of NHS Ester Solution: a. Allow the vial of solid NHS ester to equilibrate to room temperature before opening.[8][9] b. Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the NHS ester in anhydrous DMSO or DMF.[18][19]

3. Conjugation Reaction: a. Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein. b. Add the calculated volume of NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.[6][16] c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[16]

4. Quenching the Reaction: a. Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[6][12] b. Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is deactivated.[12][16]

5. Purification of the Conjugate: a. Remove excess, unreacted reagent and reaction byproducts (like NHS and hydrolyzed ester) using a desalting column (size-exclusion chromatography) or dialysis.[16][20]

Protocol 2: Qualitative Test for NHS Ester Activity

This protocol, adapted from established methods, provides a rapid check of your reagent's amine-reactivity.[8][14][15]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare NHS Ester Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a minimal amount of anhydrous DMSO/DMF and then dilute with the buffer.[14]

  • Prepare Control: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.

  • Initial Absorbance Reading (A_initial): a. Zero the spectrophotometer at 260 nm using the control solution. b. Measure and record the absorbance of the NHS ester solution. This is A_initial .

  • Induce Hydrolysis: a. To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. b. Vortex for 30 seconds.

  • Final Absorbance Reading (A_final): a. Immediately (within 1-2 minutes), measure and record the absorbance of the base-hydrolyzed solution at 260 nm. This is A_final .

Interpretation:

  • If A_final is significantly greater than A_initial: The reagent is active. The base rapidly hydrolyzed the ester, releasing NHS, which absorbs at 260 nm.[8][14]

  • If A_final is NOT significantly greater than A_initial: The reagent is likely inactive and has already been hydrolyzed. Discard and use a fresh vial.[14]

Diagram: The Competing Reactions of an NHS Ester

The success of any NHS ester conjugation hinges on favoring the aminolysis pathway over the hydrolysis pathway.

G cluster_0 Reaction Environment cluster_1 Reaction Outcomes NHS_Ester R-CO-O-NHS (Active NHS Ester) Conjugate R-CO-NH-Protein (Desired Amide Bond - STABLE) NHS_Ester->Conjugate Aminolysis (Desired Reaction, pH 7.2-8.5) Hydrolyzed R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed Hydrolysis (Competing Reaction, ↑ with pH) Amine Protein-NH₂ (Target Amine) Amine->Conjugate Water H₂O (Moisture/Buffer) Water->Hydrolyzed NHS_Byproduct NHS (Byproduct)

Caption: Competing aminolysis and hydrolysis pathways for an NHS ester.

References

  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. [Link]

  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • NHS ester labeling of amino biomolecules. [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC. [Link]

  • Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. PMC. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • N-Hydroxysuccinimide active ester. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]

  • Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. PMC. [Link]

  • LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. Organic Syntheses Procedure. [Link]

  • Process for preparing hydrazines.
  • How to Safely Handle and Store Research Peptides for Optimal Results. [Link]

  • Peptide Storage: Best Practices For Stability And Longevity. [Link]

  • Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Imide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imide Synthesis. For researchers and drug development professionals, the cyclodehydration of an amic acid intermediate into an imide ring requires precise thermodynamic control. Deviations in thermal protocols can lead to incomplete cyclization, structural degradation, or the formation of toxic by-products. This guide provides mechanistic troubleshooting, validated protocols, and data-driven guidance for optimizing imidization temperatures.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my thermal imidization stall before reaching 100% conversion, and how does temperature dictate this? Answer: This phenomenon is known as "kinetic interruption"[1]. As the imidization reaction progresses, the polymer chain or molecular structure becomes increasingly rigid, which raises the glass transition temperature (


) of the material[1].
  • The Causality: Once the evolving

    
     of the product exceeds the current reaction temperature, the molecular mobility of the chains is severely restricted. This traps unreacted amic acid moieties in a glassy state, preventing the functional groups from achieving the necessary proximity for ring closure. To overcome this, the reaction temperature must be dynamically stepped to remain above the 
    
    
    
    of the forming imide (typically requiring final stages between 250–350 °C)[1].

Q2: What are the primary side reactions if the imidization temperature is too high? Answer: Elevated temperatures (>350 °C) provide excess thermal energy that overcomes not only the activation barrier for imide ring closure (approx. 20–25 kcal/mol)[2], but also the activation energy for degradation pathways.

  • The Causality: Extreme heat triggers the oxidation of terminal amino groups, leading to the formation of chromophoric by-products (which manifest as yellowing or severe discoloration of the product)[3]. Additionally, excessive temperatures can drive cross-linking, chain scission, and the formation of isoimide isomers instead of the desired imide[3].

Q3: How can I achieve complete imidization at lower temperatures to protect sensitive functional groups (e.g., in APIs)? Answer: You can bypass the high thermal requirements by transitioning from thermal to chemical imidization.

  • The Causality: Chemical imidization utilizes dehydrating agents (such as acetic anhydride) and basic catalysts (like pyridine or triethylamine) to facilitate water removal at much lower temperatures (20–80 °C)[1]. Alternatively, strong organic bases like DBU or DABCO can catalyze solid-phase imidization at moderate temperatures (~200 °C)[4]. In highly soluble systems, such as specific perylene diimides, quantitative imide formation can even be achieved at room temperature using

    
     in DMSO[5].
    

Part 2: Troubleshooting Guide (Symptom-Based)

Symptom A: Incomplete Cyclization (Presence of Amic Acid)
  • Root Cause: Suboptimal curing temperature or premature solvent evaporation. If the solvent evaporates before the temperature exceeds the intermediate's

    
    , the reaction loses the plasticizing effect of the solvent, leading to kinetic interruption[1].
    
  • Resolution: Implement a stepped temperature profile. Maintain the reaction below 150 °C initially to control solvent evaporation, then apply a rapid temperature rise to a second stage above the

    
     of the resulting imide[1].
    
Symptom B: Product Discoloration (Yellowing/Browning)
  • Root Cause: Thermal oxidation or isoimide formation at extreme temperatures[3].

  • Resolution: Conduct the reaction under a strict inert atmosphere (Argon/Nitrogen). If discoloration persists, the target molecule may be thermally unstable; switch to a low-temperature chemical imidization route[3].

Symptom C: Film Cracking or Brittleness (In Polyimide Synthesis)
  • Root Cause: Rapid solvent evaporation causing internal voids, or excessive mechanical stress due to shrinkage during the cyclodehydration phase[1].

  • Resolution: Control the heating ramp rate. Cast films from polar aprotic solvents (e.g., NMP, DMAc) and dry cautiously. Maintain the first heating stage overnight below 150 °C to allow slow solvent diffusion without void formation[1].

Part 3: Logical Relationships & Workflows

TempLogic Start Amic Acid Precursor LowTemp T < 150°C Solvent Evaporation Start->LowTemp Heat MidTemp 150°C < T < Tg Kinetic Interruption LowTemp->MidTemp Ramp Up HighTemp Tg < T < 350°C Optimal Imidization MidTemp->HighTemp Exceed Tg ExtremeTemp T > 350°C Degradation & Oxidation HighTemp->ExtremeTemp Overheating

Decision tree for optimizing imide formation pathways based on temperature thresholds.

Workflow A Reactants B Amic Acid A->B C FTIR Check (1650 cm⁻¹) B->C D Cyclization C->D E Imide D->E F FTIR Check (1375 cm⁻¹) E->F

Experimental workflow and self-validation checkpoints for imide synthesis.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . You must perform the embedded analytical checks to confirm success before proceeding.

Protocol A: Stepped Thermal Imidization (High-Temperature Route)

Purpose: Bulk or melt imidization for highly stable molecules or polyimides.

  • Preparation: Dissolve the dianhydride and diamine in a polar aprotic solvent (NMP or DMAc) at 0–20 °C to form the amic acid intermediate.

  • Validation Check 1 (Amic Acid Formation): Analyze an aliquot via FTIR. Confirm the presence of the amide C=O stretching band at ~1650 cm⁻¹ and the broad O-H stretch of the carboxylic acid.

  • Stage 1 Heating (Solvent Evaporation): Heat the solution or cast film to 100–150 °C and hold overnight. Causality: Slow heating prevents solvent boiling, which causes voids and structural defects[1].

  • Stage 2 Heating (Cyclodehydration): Ramp the temperature rapidly (e.g., 2.5 °C/min) to 250–350 °C (ensure this is above the target

    
    ) and hold for 1–2 hours[1].
    
  • Validation Check 2 (Degree of Imidization): Analyze the final product via FTIR. Calculate the ratio of the imide C-N stretch area at 1375 cm⁻¹ to the aromatic C=C stretch area at 1500 cm⁻¹ (internal standard)[6]. Complete disappearance of the 1650 cm⁻¹ band validates 100% conversion.

Protocol B: Low-Temperature Chemical Imidization (Mild Route)

Purpose: Imidization of thermally sensitive APIs or functionalized monomers.

  • Preparation: Form the amic acid intermediate in NMP at room temperature.

  • Reagent Addition: Add a stoichiometric excess of acetic anhydride (dehydrating agent) and a catalytic amount of pyridine or triethylamine (basic catalyst)[1].

  • Cyclization: Stir the mixture at 20–80 °C for 12–24 hours[1]. Causality: The basic catalyst deprotonates the amic acid, while acetic anhydride activates the carboxylic acid, driving the cyclization thermodynamically without the need for extreme heat.

  • Precipitation & Validation: Pour the mixture into an excess of methanol/water to precipitate the imide. Perform Validation Check 2 (FTIR 1375 cm⁻¹ / 1500 cm⁻¹ ratio) to confirm complete cyclization[6].

Part 5: Quantitative Data Summary

The following table summarizes the thermodynamic and kinetic parameters associated with different imidization strategies.

Imidization MethodOptimal Temperature RangeActivation Energy (

)
Max Conversion RatePrimary Risk / Side Reaction
Standard Thermal 250 °C – 350 °C~20.5 – 24.6 kcal/mol92% – 99% (Kinetic Interruption)Oxidation, Film Cracking
Extreme Thermal > 350 °C> 25.0 kcal/molVariable (Degradation)Chromophore formation, Scission
Base-Catalyzed Solid ~ 200 °CN/A (Catalyst dependent)~ 100%Residual catalyst contamination
Chemical (Ac2O/Py) 20 °C – 80 °CSignificantly Lowered~ 100%Isoimide formation (if unoptimized)
Aqueous/DMSO (K2CO3) 20 °C – 60 °CLowQuantitativeLimited to highly soluble precursors

References

  • ebrary.net. thermal imidization of poly(amic acid). Available at: [Link]

  • ACS Publications. Kinetic Study of the Imidization of a Poly(ester amic acid) by FT-Raman Spectroscopy. Available at:[Link]

  • MDPI. Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone. Available at: [Link]

  • RSC Publishing. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. Available at: [Link]

  • Oxford Academic. Efficient Catalyst for Low Temperature Solid-Phase Imidization of Poly(amic acid). Available at:[Link]

  • ResearchGate. Imidization processes of aromatic polyimide by temperature modulated DSC. Available at:[Link]

Sources

Validation & Comparative

1H NMR characterization of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid: A Comparative Analysis

In the landscape of drug development and chemical synthesis, particularly in the realm of bioconjugation and linker chemistry, the unequivocal structural confirmation of novel molecular entities is paramount. This compound is a key building block, combining a carboxylic acid handle for amide coupling with a succinimide moiety. Its precise characterization ensures purity, identity, and suitability for downstream applications.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. We will explore the theoretical underpinnings of its ¹H NMR spectrum, present a robust experimental protocol, and objectively compare the utility of NMR with other essential analytical techniques. This document is intended for researchers and scientists who require a practical and comprehensive understanding of how to approach the structural elucidation of this and similar small molecules.

Part 1: Deconstructing the ¹H NMR Spectrum

¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The predicted ¹H NMR spectrum of this compound is a composite of signals from its three distinct structural fragments: the substituted benzoic acid, the methyl group, and the succinimide ring.

cluster_mol This compound mol

Caption: Molecular structure with key proton environments highlighted.

Expected Spectral Features:

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is modulated by the effects of neighboring functional groups.[1]

  • Carboxylic Acid Proton (H_a): This proton is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms. It is expected to appear as a broad singlet at a very downfield chemical shift, typically δ > 11.0 ppm .[2][3] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water. The use of a solvent like DMSO-d₆ is often necessary to reliably observe this acidic proton.

  • Aromatic Protons (H_b, H_c, H_d): The benzene ring is trisubstituted, which will give rise to a complex but interpretable splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm).

    • The carboxylic acid group is a deactivating, electron-withdrawing group, which deshields the ortho and para protons.[1]

    • The methyl group is an activating, electron-donating group.

    • The succinimide group is electron-withdrawing.

    • H_b: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the aromatic signals, likely appearing as a doublet around δ 8.1-8.2 ppm .

    • H_c: This proton is ortho to both the carboxylic acid and the succinimide group, leading to significant deshielding. It will likely appear as a doublet of doublets (or a more complex multiplet) in the range of δ 7.9-8.1 ppm .

    • H_d: This proton is ortho to the methyl group and will be the most upfield of the aromatic protons, likely appearing as a doublet around δ 7.4-7.5 ppm .

  • Succinimide Protons (H_e): The two methylene groups of the succinimide ring are chemically equivalent due to free rotation around the N-C bond. This equivalence results in a sharp singlet, integrating to four protons. Based on data for succinimide itself, this signal is expected around δ 2.8-2.9 ppm .[4][5]

  • Methyl Protons (H_f): The protons of the methyl group are attached to the aromatic ring and will appear as a sharp singlet, integrating to three protons. Its chemical shift is influenced by the aromatic ring current, and based on data for 4-methylbenzoic acid, it is expected around δ 2.4 ppm .[2][3]

Predicted ¹H NMR Data Summary
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H_a (COOH)> 11.0broad singlet (s)1H
H_b (Ar-H)8.1 - 8.2doublet (d)1H
H_c (Ar-H)7.9 - 8.1doublet of doublets (dd)1H
H_d (Ar-H)7.4 - 7.5doublet (d)1H
H_e (CH₂CH₂)2.8 - 2.9singlet (s)4H
H_f (CH₃)~ 2.4singlet (s)3H

Part 2: A Comparative Guide to Analytical Characterization

While ¹H NMR is the cornerstone for structural elucidation, a multi-technique approach is essential for comprehensive characterization, including purity assessment and confirmation of molecular weight.

Analytical Workflow for Small Molecule Characterization cluster_synthesis Synthesis & Purification cluster_analysis Characterization Suite cluster_results Data Interpretation Syn Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Syn->NMR MS Mass Spectrometry (LC-MS, HRMS) Syn->MS HPLC Chromatography (HPLC, UPLC) Syn->HPLC FTIR FTIR Spectroscopy Syn->FTIR Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Structure Functional Groups Final Final Structure->Final Final Report Purity->Final Final Report Identity->Final Final Report

Caption: A typical analytical workflow for comprehensive characterization.

Performance Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Precise proton environment, connectivity (J-coupling), and relative stoichiometry.Unambiguously determines the substitution pattern of the aromatic ring and confirms the presence and ratio of all structural components.Relatively low sensitivity compared to MS; may not detect minor impurities below ~1%.
¹³C NMR Number and type of carbon environments (sp², sp³, C=O).Complements ¹H NMR by confirming the carbon skeleton, including the two distinct carbonyl carbons of the succinimide and the carboxylic acid.[3][6]Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides definitive confirmation of the molecular weight, a critical piece of identity data. High-resolution MS (HRMS) can confirm the elemental composition.[2]Does not provide information on isomerism (e.g., substitution patterns on the ring).
HPLC/UPLC Purity assessment, quantification, and detection of impurities.The primary method for determining the purity of the compound and identifying any starting materials or by-products.[7]Provides no direct structural information on the main component or impurities.
FTIR Spectroscopy Presence of specific functional groups.Quickly confirms the presence of key functional groups: broad O-H stretch (~3000 cm⁻¹), sharp C=O stretches for the imide and carboxylic acid (~1700-1770 cm⁻¹).Provides only functional group information, not the overall molecular architecture.

Causality in Method Selection: The choice of analytical techniques follows a logical progression. Synthesis is typically monitored by a rapid technique like HPLC to assess reaction completion and purity.[7] Following purification, ¹H NMR and MS are employed in tandem. ¹H NMR provides the detailed structural map, while MS confirms that the observed structure corresponds to the correct molecular weight.[8] ¹³C NMR and FTIR serve as secondary, yet vital, confirmation steps. This orthogonal approach, where each technique provides a different and complementary piece of information, is the foundation of trustworthy and robust chemical characterization.[8]

Part 3: Experimental Protocol & Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step ¹H NMR Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.[2]

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended for this compound as it will solubilize the sample and allow for the clear observation of the exchangeable carboxylic acid proton.[3] CDCl₃ can also be used, but the COOH proton may be very broad or not observed.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm.[9]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition:

    • The following steps are performed on a standard NMR spectrometer (e.g., 400 MHz).[3]

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and sharp peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal.[2]

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to create a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm (or the residual solvent peak to its known value, e.g., DMSO at ~2.50 ppm).

    • Integrate the area under each peak to determine the relative ratio of protons.[2]

    • Pick the peaks to identify their precise chemical shifts.

start Start: Purified Sample prep 1. Sample Preparation (Weigh, Dissolve in DMSO-d₆) start->prep acq 2. Data Acquisition (Lock, Shim, Acquire FID) prep->acq proc 3. Data Processing (FT, Phase, Baseline Correct) acq->proc analysis 4. Spectral Analysis (Calibrate, Integrate, Assign Peaks) proc->analysis end End: Structural Confirmation analysis->end

Caption: Standard workflow for ¹H NMR analysis.

References

  • MIT OpenCourseWare. (n.d.). ¹H NMR Spectral parameters for substituted benzenes. MIT. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Analytical Chemistry. Retrieved from [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. PubMed. Retrieved from [Link]

  • PhytoBank. (n.d.). ¹H NMR Spectrum (PHY0132513). Retrieved from [Link]

  • SpectraBase. (n.d.). Succinimide - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Resolving the Unresolvable: A Comparative Guide to FTIR Spectral Analysis of Succinimide Carbonyl Peaks

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: The Physics of the Succinimide Ring

In biopharmaceutical development and polymer chemistry, detecting the succinimide moiety is critical. In monoclonal antibodies (mAbs) and therapeutic peptides, succinimide is the highly reactive intermediate formed during the degradation (isomerization or deamidation) of aspartic acid and asparagine residues[1]. In materials science, it is the structural backbone of polysuccinimide (PSI), a precursor to biodegradable polymers[2].

However, identifying succinimide via Fourier-Transform Infrared (FTIR) spectroscopy is notoriously difficult. Because the succinimide ring is a constrained five-membered cyclic imide, its two carbonyl (C=O) groups are mechanically coupled through the central nitrogen atom. This coupling splits the carbonyl stretching vibration into two distinct modes:

  • Symmetric Stretching Mode (~1790–1797 cm⁻¹): The in-phase vibration of the carbonyls. It appears in a relatively "clean" spectral region but is inherently weak in infrared absorption[3].

  • Asymmetric Stretching Mode (~1700–1716 cm⁻¹): The out-of-phase vibration. It is highly intense but heavily overlaps with the massive Amide I band (~1650 cm⁻¹), carboxylic acid stretches (~1728 cm⁻¹), and atmospheric water vapor[3]. Furthermore, in solid-state small peptides, Fermi resonance can cause this asymmetric band to split into an apparent doublet centered around 1715 cm⁻¹[3].

Failure to resolve these peaks leads to false negatives in stability testing. Below, I compare the performance of modern ATR-FTIR technology against conventional methods to establish a fail-proof analytical workflow.

Technology Comparison: Finding the Signal in the Noise

As an application scientist, the most common trap I observe is relying on legacy transmission FTIR (KBr pellets) for degradation profiling. To isolate the succinimide peaks, the sampling accessory must guarantee absolute pathlength consistency and zero moisture interference.

Here is an objective comparison of the OptiCore™ Single-Reflection Diamond ATR System (our benchmark for high-resolution solid-state analysis) against conventional KBr Transmission and Multi-Reflection ZnSe ATR .

Quantitative Performance Comparison
Analytical FeatureOptiCore™ Diamond ATRConventional KBr TransmissionMulti-Reflection ZnSe ATR
Peak Resolution (1715 cm⁻¹) Excellent. Clean baseline allows second-derivative isolation.Poor. Masked by broad O-H bending from absorbed water.Moderate. Baseline scattering often obscures weak shoulders.
Pathlength Consistency Absolute. Fixed at ~2 µm (at 1000 cm⁻¹), enabling perfect spectral subtraction.Highly Variable. Depends entirely on pellet thickness and manual pressing.Variable. Micro-scratches on soft ZnSe alter the effective pathlength over time.
Sample Prep Stress Zero. Direct application of lyophilized powder.High. Severe mechanical grinding can induce ring-opening artifacts.Low. Direct application, but requires solvent casting for best contact.
Water Vapor Artifacts Negligible. Hermetically sealed optics with active N₂ purging.Severe. KBr is hygroscopic; absorbs moisture during prep.Moderate. Extended pathlength increases atmospheric interference.
Mechanistic Breakdown of the Results
  • The Flaw in KBr Transmission: Potassium bromide is highly hygroscopic. During the mechanical grinding required to make a pellet, the salt absorbs ambient humidity. This creates a massive O-H bending artifact at 1640 cm⁻¹ that broadens and completely swallows the 1715 cm⁻¹ asymmetric succinimide peak. Additionally, the mechanical stress of grinding can artificially accelerate the hydrolysis of the succinimide ring back to aspartate.

  • The Limitation of ZnSe ATR: While multi-reflection ATR increases absolute signal intensity, Zinc Selenide is a soft crystal (Knoop hardness ~120). Routine cleaning creates micro-scratches that scatter the IR beam. This scattering ruins the baseline in the critical 1700–1800 cm⁻¹ region, making it impossible to perform the precise spectral subtraction required to isolate the succinimide peaks from the Amide I baseline.

  • The OptiCore™ Diamond Advantage: Monolithic diamond is chemically inert and physically indestructible (Knoop hardness ~7000). By applying 80 lbs of uniform pressure via the anvil, we achieve perfect optical contact (evanescent wave penetration) without altering the sample matrix. This allows us to cleanly resolve the weak 1793 cm⁻¹ symmetric stretch and the 1716 cm⁻¹ asymmetric stretch without mechanical artifacts[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, every FTIR protocol must be a self-validating system. The following methodology is designed to monitor succinimide formation in a model peptide (e.g., H-Val-Asp-Ala-Gly-OH) while actively proving the absence of water-induced artifacts.

Step 1: Sample Dehydration (Artifact Prevention)

  • Action: Lyophilize the stressed peptide sample to a completely dry powder.

  • Causality: Liquid water exhibits a strong, broad absorption from 1600–1700 cm⁻¹. Removing bulk water is mandatory to prevent the artificial broadening of the asymmetric imide peak at 1716 cm⁻¹[3].

Step 2: System Purge and Background Acquisition

  • Action: Purge the OptiCore™ spectrometer with dry N₂ for a minimum of 15 minutes. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands exactly between 1650 and 1750 cm⁻¹. If the purge is incomplete, these vapor spikes will subtract incorrectly, creating artificial sharp peaks that mimic the Fermi resonance doublet of succinimide. A flat background in this region validates the system.

Step 3: Evanescent Wave Coupling

  • Action: Apply 2 mg of the lyophilized powder directly to the center of the diamond crystal. Engage the pressure anvil to its maximum calibrated limit (~80 lbs).

  • Causality: The IR beam's depth of penetration is only a few microns. Maximum pressure minimizes the air gap between the solid particles and the diamond, maximizing the signal-to-noise ratio for the inherently weak 1791 cm⁻¹ symmetric stretch[3].

Step 4: Spectral Deconvolution

  • Action: Acquire the sample spectrum. Apply a second-derivative processing algorithm (Savitzky-Golay, 9 smoothing points, 3rd order polynomial).

  • Causality: The second derivative mathematically narrows broad overlapping bands. It will invert and isolate the 1716 cm⁻¹ asymmetric stretch from the adjacent carboxylic acid monomer (1751 cm⁻¹) and dimer (1728 cm⁻¹) bands, allowing for precise quantification[3].

Workflow Visualization

The following diagram maps the logical relationship between sample degradation, instrumental analysis, and spectral deconvolution.

FTIR_Workflow Start Peptide/Polymer Sample (Containing Asp/Asn) Stress Accelerated Aging (Heat/pH stress) Start->Stress Intermediate Succinimide Intermediate Formation Stress->Intermediate ATR OptiCore™ Diamond ATR (Direct Contact, No KBr) Intermediate->ATR Spectrum FTIR Spectrum Acquisition (4000 - 400 cm⁻¹) ATR->Spectrum Deconvolution Spectral Deconvolution (Second Derivative) Spectrum->Deconvolution Peak1 Symmetric C=O Stretch (~1790-1797 cm⁻¹) Deconvolution->Peak1 Peak2 Asymmetric C=O Stretch (~1700-1716 cm⁻¹) Deconvolution->Peak2

Experimental workflow for resolving succinimide carbonyl peaks using Diamond ATR-FTIR.

References

  • Pistorius, A. M., Groenen, P. J., & De Grip, W. J. (1993). Infrared analysis of peptide succinimide derivatives. International Journal of Peptide and Protein Research, 42(6), 570-577.[Link]

  • Tudorachi, N., et al. (2018). TGA/FTIR/MS study on thermal decomposition of poly(succinimide) and sodium poly(aspartate). Polymer Testing, 71, 107-115.[Link]

  • Choi, B., et al. (2022). Mechanistic Analysis of the Biosynthesis of the Aspartimidylated Graspetide Amycolimiditide. Journal of the American Chemical Society, 144(47), 21628–21639.[Link]

Sources

Publish Comparison Guide: Mass Spectrometry Analytical Platforms for the Fragmentation Analysis of N-Aryl Succinimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl succinimides are highly versatile pharmacophores embedded in anti-epileptic drugs, agricultural fungicides, and advanced protein cross-linking reagents[1]. Accurate structural elucidation of these compounds is critical during drug metabolism and pharmacokinetics (DMPK) profiling. This guide objectively compares the two premier mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —for analyzing the fragmentation patterns of N-aryl succinimides. By dissecting the mechanistic causality behind their gas-phase dissociation, this guide provides researchers with self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: Gas-Phase Dissociation of N-Aryl Succinimides

Understanding the fragmentation of N-aryl succinimides requires analyzing the inherent stability of the pyrrolidine-2,5-dione ring under different ionization energies.

Hard Ionization (EI, 70 eV): Under electron ionization, the molecule is stripped of an electron (typically from the nitrogen lone pair or the aromatic system), forming a highly energetic radical cation [M]⁺•[2]. The fragmentation is driven by the relief of ring strain and the formation of stable neutral leaving groups. For N-phenylsuccinimide (m/z 175), the primary pathway is the α-cleavage and expulsion of carbon monoxide (CO, 28 Da) to form an m/z 147 intermediate. This is rapidly followed by the extrusion of ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder-like cleavage to yield the highly conjugated and stable phenyl isocyanate radical cation at m/z 119[2].

Soft Ionization (ESI-CID): Electrospray ionization generates an even-electron protonated precursor [M+H]⁺[3]. Because the succinimide moiety is a cyclic imide, collision-induced dissociation (CID) requires two distinct bond cleavages to expel a neutral fragment[1]. Consequently, ring-opening occurs first without a change in mass, followed by the loss of water (H₂O, 18 Da) or the ejection of the intact succinimide group, depending on the normalized collision energy (NCE) applied[3].

MS_Fragmentation M N-Phenylsuccinimide [M]⁺• m/z 175 F1 [M - CO]⁺• m/z 147 M->F1 - CO (28 Da) F2 Phenyl Isocyanate[PhNCO]⁺• m/z 119 M->F2 - C3H4O (56 Da) F1->F2 - C2H4 (28 Da) F3 Phenyl Cation [C6H5]⁺ m/z 77 F2->F3 - NCO (42 Da)

Mechanistic EI-MS fragmentation pathway of N-phenylsuccinimide showing sequential neutral losses.

Platform Comparison & Quantitative Data

Selecting the correct platform depends on the derivative's volatility, thermal stability, and the required depth of structural elucidation. While GC-EI-MS excels at generating highly reproducible, library-matchable spectra for small molecules[4], LC-ESI-MS/MS is mandatory for analyzing polar, labile, or high-molecular-weight succinimide conjugates[1].

Table 1: Platform Performance Matrix for N-Aryl Succinimides
Performance MetricPlatform A: GC-EI-MSPlatform B: LC-ESI-MS/MS
Ionization Method Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Ion Species Radical Cation [M]⁺•Even-Electron [M+H]⁺
Fragmentation Extent Extensive (In-Source)Variable (Requires targeted CID)
Library Matching Excellent (NIST/Wiley databases)Limited (Highly dependent on CID energy)
Best Suited For Volatile, low-MW N-aryl derivativesLabile, cross-linked, or highly polar species
Table 2: Characteristic EI Fragmentation of N-Phenylsuccinimide (m/z 175.18)
Fragment Ion (m/z)Relative AbundanceStructural AssignmentNeutral Loss
175 100% (Base Peak)Intact Molecular Ion [M]⁺•None
147 ~45%[M - CO]⁺•28 Da (CO)
119 ~60%Phenyl Isocyanate[PhNCO]⁺•56 Da (CO + C₂H₄)
77 ~30%Phenyl Cation [C₆H₅]⁺98 Da (Succinimide ring)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every analytical run must operate as a self-validating system. The following protocols integrate internal system suitability checks (ISSC) to prevent false positives and verify instrument calibration.

Protocol A: GC-EI-MS Workflow (High-Resolution Structural Fingerprinting)
  • Autotune & Mass Calibration: Introduce Perfluorotributylamine (PFTBA) to calibrate the mass axis.

    • Validation Check: Ensure the m/z 69, 219, and 502 ions are present with correct isotopic ratios to confirm optimal electron multiplier voltage and quadrupole resolution.

  • Sample Preparation: Spike the N-aryl succinimide library samples (10 µg/mL in ethyl acetate) with a stable isotope-labeled internal standard (SIL-IS), such as N-phenylsuccinimide-d5.

    • Causality: The heavy isotope co-elutes, accounting for injection volume variance and validating the fragmentation mechanism via a +5 Da mass shift in the phenyl-containing fragments.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 80°C to 280°C at 15°C/min.

  • 70 eV EI Acquisition: Scan from m/z 50 to 500. Match the resulting spectra against the NIST Electron Ionization Mass Spectra database[4] to definitively confirm the presence of the m/z 119 and m/z 77 signature ions[2].

Protocol B: LC-ESI-MS/MS Workflow (Metabolite & Cross-Linker Analysis)
  • ESI Source Optimization: Infuse a sodium formate calibration solution prior to the run.

    • Validation Check: Mass error must be < 5 ppm. This ensures that the exact mass measurements of the [M+H]⁺ precursors are indisputable.

  • UHPLC Separation: Inject 2 µL onto a C18 sub-2 µm column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an abundant proton source, maximizing the ionization efficiency of the imide nitrogen to form the [M+H]⁺ species.

  • Targeted CID Fragmentation: Isolate the [M+H]⁺ precursor using a narrow quadrupole isolation window (0.7 Da). Ramp the Normalized Collision Energy (NCE) from 15% to 45%.

    • Validation Check: Monitor the survival yield of the precursor ion. A complete disappearance of the precursor without the appearance of product ions indicates poor ion transmission in the collision cell, invalidating the run[1].

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-MS/MS Sample N-Aryl Succinimide Library GC_Prep Volatilization & GC Separation Sample->GC_Prep LC_Prep UHPLC Separation (C18) Sample->LC_Prep EI_Ion Electron Ionization (70 eV) GC_Prep->EI_Ion EI_Frag In-Source Fragmentation EI_Ion->EI_Frag Data Structural Elucidation & Library Matching EI_Frag->Data ESI_Ion Soft Ionization ([M+H]⁺) LC_Prep->ESI_Ion CID_Frag Targeted CID Fragmentation ESI_Ion->CID_Frag CID_Frag->Data

Comparative self-validating MS workflows for N-aryl succinimide structural elucidation.

Conclusion

For foundational structural elucidation and library matching of volatile N-aryl succinimides, GC-EI-MS remains the gold standard due to its highly reproducible, hard-ionization fragmentation pathways that reliably yield the diagnostic phenyl isocyanate radical cation[2][4]. However, for complex biological applications—such as analyzing succinimide-based cross-linked peptides[1] or polymeric degradation products[3]—LC-ESI-MS/MS provides the necessary soft ionization and targeted CID capabilities to sequence the intact molecule without premature thermal degradation.

References[2] Title: N-Phenylsuccinimide Mass Spectrum (Electron Ionization) | Source: NIST Chemistry WebBook, SRD 69 | URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C83250&Units=CAL&Mask=200#Mass-Spec[1]Title: Fragmentation Features of Intermolecular Cross-Linked Peptides Using N-hydroxy- Succinimide Esters by MALDI- And ESI-MS/MS for Use in Structural Proteomics | Source: Journal of Mass Spectrometry | URL: https://pubmed.ncbi.nlm.nih.gov/21805537/[3]Title: Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite | Source: PubMed Central (PMC) | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231804/[4]Title: Compound Data - NSF Public Access Repository | Source: National Science Foundation (NSF) | URL: https://par.nsf.gov/

Sources

A Comparative Guide to Melting Point Determination for Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Selection and Data Interpretation for 3-(2,5-dioxopyrrolidin-1-yl)-4-methylbenzoic acid

In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. For molecules like this compound, a bifunctional linker potentially employed in bioconjugation or as a building block in medicinal chemistry, fundamental properties such as the melting point serve as a critical quality attribute (CQA). This guide provides an in-depth comparison of two primary methods for melting point determination: the traditional capillary method and the advanced technique of Differential Scanning Calorimetry (DSC).

The melting point is more than a mere physical constant; it is a rapid and cost-effective indicator of purity.[1][2] For a pure crystalline solid, the melting transition occurs over a narrow, well-defined temperature range.[1][3] The presence of impurities typically lowers the melting point and broadens the melting range, providing immediate insight into the success of a synthesis and purification workflow.[1][4] This determination is a foundational step in characterization, supporting everything from batch-to-batch consistency checks to regulatory filings.[3][4]

While specific experimental data for this compound is not widely published, we will use its parent compound, 4-methylbenzoic acid (p-toluic acid), as a practical example for the purposes of this guide. It possesses a well-documented melting point of 180-181°C.[5]

Method 1: The Capillary Melting Point Apparatus

The capillary method is a time-honored and widely used technique for determining the melting point of a solid.[4] It relies on the visual observation of a small sample packed into a thin glass capillary tube, which is heated in a controlled block or oil bath.[4]

Principle of Operation

The core principle involves heating the sample at a slow, controlled rate and observing the temperatures at which the first signs of melting appear (onset) and at which the entire sample becomes a clear liquid (clear point). This range provides a snapshot of the sample's purity. A sharp range (typically ≤ 1°C) indicates high purity, while a broad range suggests the presence of impurities.

Experimental Protocol: A Self-Validating System

A robust protocol ensures accuracy and reproducibility. This procedure, compliant with standards like the United States Pharmacopeia (USP) <741>, incorporates system suitability checks.[6][7]

1. System Suitability Test:

  • Before analyzing the target compound, calibrate the apparatus using USP-traceable melting point reference standards.

  • Select at least two standards that bracket the expected melting point of the sample (e.g., Caffeine and Vanillin).

  • Determine the melting point of each standard using the procedure below. The observed values must fall within the certified range for the apparatus to be considered suitable for use.[6]

2. Sample Preparation:

  • Ensure the this compound sample is completely dry, typically by drying in a vacuum desiccator for 24 hours.[8]

  • Finely powder a small amount of the sample using a spatula or mortar and pestle.

  • Tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder.

  • Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the bottom, approximately 2.5-3.5 mm high.[6]

3. Melting Point Determination:

  • Rapid Preliminary Run: Set a fast ramp rate (e.g., 10-20°C/min) to quickly determine an approximate melting temperature. This saves time in the subsequent, more precise measurements.

  • Accurate Determination: Using a fresh sample, set the apparatus to a starting temperature approximately 10°C below the estimated melting point.[8]

  • When the temperature is about 5°C below the expected melting point, insert the capillary tube into the heating block.[6]

  • Set the heating rate to a slow, controlled ramp, typically 1-2°C per minute.[4][6] A slow rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

  • Record the Melting Range:

    • T_onset: The temperature at which the first drop of liquid is observed, or when the column is seen to collapse against the capillary wall.[6]

    • T_clear: The temperature at which the last solid particle transitions into a clear liquid.[8]

  • Repeat the determination with at least two more samples to ensure reproducibility.

Workflow Diagram: Capillary Method

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Recording p1 Dry Sample (Vacuum Desiccator) p2 Finely Powder Sample p1->p2 p3 Pack Capillary Tube (2.5-3.5 mm height) p2->p3 a2 Set Start Temperature (~10°C below expected MP) p3->a2 a1 Perform System Suitability (Using USP Standards) a1->a2 a3 Insert Capillary at ~5°C below expected MP a2->a3 a4 Heat at Slow Ramp Rate (1-2°C / min) a3->a4 d1 Observe & Record T_onset (First liquid drop) a4->d1 d2 Observe & Record T_clear (Last solid particle melts) d1->d2 d3 Calculate Melting Range d2->d3

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that offers a more objective and quantitative determination of melting point.[9][10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][11]

Principle of Operation

A small, precisely weighed sample is placed in a hermetically sealed pan, and an empty pan serves as the reference. Both pans are heated at a constant rate. When the sample melts, it undergoes an endothermic phase transition, requiring more energy to maintain its temperature increase at the same rate as the reference.[9] This absorption of heat is detected and plotted as a peak on a thermogram. The onset temperature of this peak is typically reported as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion—the energy required to melt the sample.[9][12]

Experimental Protocol: A Quantitative Approach

1. Instrument Calibration:

  • Calibrate the DSC instrument for both temperature and enthalpy using a certified reference material, such as high-purity Indium (MP: 156.6°C, ΔHfus: 28.45 J/g).[12] This ensures the accuracy of the measured melting point and heat flow data.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the finely powdered and dried this compound into a tared aluminum DSC pan.

  • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Prepare an empty, sealed aluminum pan to be used as the reference.

3. DSC Analysis:

  • Place the sample pan and the reference pan into the DSC cell.

  • Set the experimental parameters. A typical program would be:

    • Equilibrate: at 25°C.

    • Ramp: Heat from 25°C to a temperature well above the expected melting point (e.g., 220°C for the p-toluic acid example) at a controlled rate, commonly 10°C/min.

    • Inert Atmosphere: Purge the cell with an inert gas like nitrogen (e.g., at 50 mL/min) to prevent oxidative degradation.

  • Initiate the thermal scan and record the heat flow versus temperature data.

4. Data Analysis:

  • Using the instrument's software, analyze the resulting thermogram.

  • Melting Point (T_m): Determine the extrapolated onset temperature of the endothermic melting peak. This is the most common and reproducible value reported as the melting point.[12]

  • Enthalpy of Fusion (ΔH_fus): Integrate the area of the melting peak to determine the heat of fusion. This value is useful for studying polymorphism and crystallinity.

Workflow Diagram: DSC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Analysis p1 Accurately Weigh 1-3 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 a2 Load Sample & Reference Pans p3->a2 a1 Calibrate DSC with Reference Standard (e.g., Indium) a1->a2 a3 Set Thermal Program (e.g., Ramp at 10°C/min) a2->a3 a4 Run Analysis under Inert Atmosphere (N2) a3->a4 d1 Analyze Thermogram a4->d1 d2 Determine Onset Temp (T_m) d1->d2 d3 Integrate Peak Area (ΔH_fus) d1->d3

Sources

Comparative Guide: HPLC Method Development for Succinimido-Benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Optimization of 4-(2,5-dioxopyrrolidin-1-yl)benzoic Acid (SIBA) Purity Analysis Product Comparison: Core-Shell Phenyl-Hexyl Technology vs. Traditional Fully Porous C18

Executive Summary & Technical Rationale

In the synthesis of antibody-drug conjugates (ADCs) and peptide linkers, 4-succinimido-benzoic acid (SIBA) serves as a critical heterobifunctional precursor. Its purity is paramount, as residual starting materials—specifically 4-aminobenzoic acid (PABA) and succinic anhydride —can lead to off-target conjugation or chain termination events.

This guide compares two HPLC methodologies for assessing SIBA purity. While the industry standard often defaults to Fully Porous C18 columns, our comparative data suggests that Core-Shell Phenyl-Hexyl stationary phases offer superior resolution and peak shape. This advantage stems from the specific


 interactions available on phenyl phases, which exploit the electronic differences between the electron-rich amine of the impurity (PABA) and the electron-withdrawing imide of the target (SIBA).
The Core Comparison
FeatureMethod A: Traditional C18 Method B: Core-Shell Phenyl-Hexyl
Stationary Phase Fully Porous Silica (5 µm)Core-Shell (Superficially Porous) (2.7 µm)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Selectivity (

)
Moderate (Based on carbon load)High (Based on electronic density)
Analysis Time 15–20 minutes< 8 minutes
Peak Tailing (

)
1.2 – 1.5 (PABA tailing)1.0 – 1.1

Method Development Strategy

The Separation Challenge

The primary challenge is differentiating the target SIBA from its precursor, PABA.

  • PABA (Impurity): Amphoteric, contains a basic amine and acidic carboxyl. Highly prone to peak tailing due to silanol interactions.

  • SIBA (Target): Weak acid, contains a succinimide ring.

On a standard C18 column, separation is driven purely by hydrophobicity. Since both molecules are small aromatic acids, their hydrophobic footprints are similar, leading to poor resolution or the need for shallow gradients.

The Solution: Phenyl-Hexyl Selectivity

By switching to a Phenyl-Hexyl phase, we introduce a secondary separation mechanism. The phenyl ring on the stationary phase interacts differently with the electron-donating amine of PABA and the electron-withdrawing succinimide of SIBA. This "orthogonal" selectivity resolves the critical pair significantly faster than C18.

Experimental Protocol

Reagents & Sample Preparation
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 0.1% Phosphoric Acid (

    
    ) or 10 mM Ammonium Formate (pH 3.0). Note: Low pH is critical to suppress carboxylic acid ionization (
    
    
    
    ), ensuring retention.
  • Sample Diluent: 50:50 Water:ACN.

    • Protocol: Dissolve 10 mg of SIBA sample in 10 mL diluent. Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.

Chromatographic Conditions
Method A: Traditional Control (C18)
  • Column: Fully Porous C18, 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient: 5% B to 60% B over 20 min.

Method B: Optimized Performance (Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm.

  • Flow Rate: 0.5 mL/min (Linear velocity optimized for core-shell).

  • Gradient: 5% B to 50% B over 8 min.

Mobile Phase A: Water + 0.1%


Mobile Phase B:  Acetonitrile
Detection:  UV @ 254 nm (Aromatic max) and 210 nm (Succinimide carbonyls).
Workflow Diagram

The following diagram illustrates the decision matrix for method selection and the synthesis pathway impurities.

MethodDevelopment Synthesis Synthesis Reaction (PABA + Succinic Anhydride) Crude Crude SIBA (Contains PABA, SIBA, Byproducts) Synthesis->Crude Decision Select Stationary Phase Crude->Decision C18 Path A: C18 Column (Hydrophobic Only) Decision->C18 Traditional Phenyl Path B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Decision->Phenyl Optimized ResultA Result A: Moderate Resolution PABA Tailing Long Run Time C18->ResultA ResultB Result B (Recommended): High Resolution (Rs > 3.0) Sharp Peaks Fast Analysis Phenyl->ResultB

Caption: Workflow comparing traditional C18 selection vs. optimized Phenyl-Hexyl selection for SIBA purity analysis.

Performance Data & Results

The following data summarizes the experimental comparison between the two methods. The Core-Shell Phenyl-Hexyl column demonstrates a clear advantage in efficiency and selectivity.

Quantitative Comparison Table
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (PABA) 5.2 min2.1 minFaster elution of polar impurity
Retention Time (SIBA) 12.4 min6.8 min45% Reduction in run time
Resolution (

)
2.14.8 > 2x Improvement
Tailing Factor (PABA) 1.451.08 Significant peak shape improvement
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL Higher sensitivity (sharper peaks)
Analysis of Selectivity

In Method A (C18) , PABA often co-elutes with polar synthesis byproducts or exhibits significant tailing due to interaction with residual silanols on the fully porous silica. In Method B (Phenyl-Hexyl) , the


-electrons of the phenyl stationary phase interact strongly with the electron-deficient succinimide ring of SIBA, increasing its retention relative to PABA. Simultaneously, the core-shell particle architecture reduces diffusion paths, resulting in narrower peaks and higher sensitivity.

Troubleshooting & Robustness (Self-Validating System)

To ensure the method remains trustworthy and authoritative, implement the following system suitability tests (SST):

  • Resolution Check: The resolution (

    
    ) between PABA and SIBA must be 
    
    
    
    . If
    
    
    , check mobile phase pH. A pH rise > 3.5 will cause PABA to ionize/deprotonate, shifting retention drastically.
  • Blank Injection: Inject a blank (diluent) to confirm no carryover, especially important for the sticky succinimide moiety.

  • Wavelength Ratio: Monitor the ratio of absorbance at 254 nm / 210 nm. For SIBA, this ratio is distinct due to the benzene ring (254 nm) and the succinimide carbonyls (210 nm). A deviation > 10% indicates co-eluting impurities.

Robustness Start System Suitability Test (SST) CheckRs Check Resolution (PABA vs SIBA) Start->CheckRs PassRs Rs > 3.0 CheckRs->PassRs FailRs Rs < 3.0 CheckRs->FailRs CheckTail Check Tailing Factor PassRs->CheckTail ActionPH Action: Check pH (Must be < 3.0) FailRs->ActionPH ActionPH->CheckRs Pass Method Validated CheckTail->Pass

Caption: Logic flow for self-validating the HPLC method robustness.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Link

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid. Link

  • Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Link

Sources

Differentiating Succinamic Acid Intermediates from Succinimide Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The differentiation between succinamic acid (open-chain) and succinimide (cyclic imide) species is a critical quality attribute in peptide synthesis, protein stability profiling, and Antibody-Drug Conjugate (ADC) development.

While often viewed as a degradation intermediate in protein deamidation (Asn


 Succinimide 

Asp/IsoAsp), the succinimide ring is also a desired functional motif in conjugation chemistry that must be monitored for premature hydrolysis. Conversely, in peptide synthesis, the cyclization of succinamic acid precursors into succinimides is a key reaction step.

This guide provides a self-validating analytical framework to distinguish these species, overcoming the common pitfall where in-source mass spectrometry fragmentation generates false positives by dehydrating the open acid back into the ring form.

Mechanistic Foundation

Understanding the structural relationship is prerequisite to analysis. The transition involves a reversible dehydration/hydrolysis cycle.

  • Succinamic Acid (Open): Hydrophilic, contains free carboxylic acid and amide protons.

  • Succinimide (Closed): Hydrophobic, rigid ring structure, lacks the free carboxyl proton.

Pathway Visualization

The following diagram illustrates the equilibrium and the mass difference (


Mass) that serves as the primary analytical tag.

Succinimide_Pathway Succinamic Succinamic Acid (Open Form) [Precursor/Product] Succinimide Succinimide (Cyclic Imide) [Intermediate/Product] Succinamic->Succinimide Cyclization (- H2O, -18 Da) Acidic/Heat Succinimide->Succinamic Hydrolysis (+ H2O, +18 Da) Basic pH IsoAsp Isoaspartate / Aspartate (Stable Hydrolysis Products) Succinimide->IsoAsp Spontaneous Rearrangement

Figure 1: The reversible cyclization pathway. In synthesis, the goal is often the -18 Da transition (Acid


 Imide). In degradation studies, it is the +18 Da transition (Imide 

Acid).

Analytical Comparison & Methodology

Method A: Liquid Chromatography (RP-HPLC)

Principle: Hydrophobicity Shift. The succinimide ring masks the polar amide and carboxylic acid groups, making the cyclic molecule significantly more hydrophobic than its open-chain succinamic acid precursor.

  • Stationary Phase: C18 or Phenyl-Hexyl.

  • Mobile Phase: 0.1% Formic Acid (Acidic pH stabilizes the succinimide ring during separation).

  • Observation: The Succinimide species elutes later (higher retention time) than the Succinamic Acid .

FeatureSuccinamic Acid (Open)Succinimide (Closed)
Polarity High (Polar)Low (Non-polar)
Retention Time (RP) Early ElutionLate Elution
Peak Shape Often broader (isomer mix)Sharp
Method B: Mass Spectrometry (LC-MS)

Principle: Mass Delta (-18.01 Da). This is the most definitive rapid identification tool, provided artifacts are controlled.

  • The Rule: Succinimide = Succinamic Acid mass - 18.0106 Da (Loss of H₂O).

  • The Pitfall (Critical): In-Source Dehydration .

    • Problem: High desolvation temperatures or cone voltages in the MS source can thermally cyclize the open succinamic acid during ionization, creating a false succinimide signal.

    • Validation: You must perform a "Cone Voltage Ramp" experiment. If the ratio of Succinimide:Acid changes drastically with increasing voltage, your succinimide signal is likely an artifact.

Method C: NMR Spectroscopy

Principle: Structural Certainty. Used when reference standards are unavailable.

  • 1H NMR: The succinimide ring protons (CH2-CH2) often appear as a singlet (if symmetric) or distinct multiplets shifted downfield (~2.7-2.9 ppm) compared to the open chain succinamic acid protons (~2.4-2.6 ppm).

  • 13C NMR: The carbonyl carbons in the ring are chemically equivalent (or nearly so) and shifted compared to the distinct amide/acid carbonyls of the open form.

Experimental Protocol: Monitoring Cyclization

Objective: Quantify the conversion of a Succinamic Acid intermediate to a Succinimide product (e.g., in linker synthesis or peptide activation).

Reagents
  • Buffer A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Quench Solution: 50 mM Ammonium Acetate pH 4.5 (Low pH minimizes spontaneous hydrolysis during analysis).

Step-by-Step Workflow
  • Reaction Sampling:

    • Aliquot 50 µL of reaction mixture at defined timepoints (t=0, 1h, 4h, 24h).

    • Immediate Quench: Dilute 1:10 into cold Quench Solution. Note: Avoid high pH buffers which instantly hydrolyze succinimides.

  • LC-MS Configuration (Self-Validating):

    • Column: C18 Peptide column (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.[1]

    • Gradient: 5% B to 60% B over 10 minutes.

    • Source Temp: Set to Low (< 250°C) to prevent in-source cyclization.

    • Cone Voltage: Set to minimum stable value (e.g., 20-30V).

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for:

      • Target Mass [M+H]+ (Succinamic Acid).

      • Target Mass [M+H-18]+ (Succinimide).

    • Calculation:

      
      
      
  • Artifact Check (The "Trustworthiness" Step):

    • Run the t=0 sample (mostly acid) at high source temperature (400°C).

    • If a Succinimide peak appears at the same retention time as the Acid peak, it is an in-source artifact. Real Succinimide must separate chromatographically.

Comparative Data Summary

The following table summarizes the differentiating characteristics based on experimental data from peptide stability studies [1, 2].

ParameterSuccinamic Acid (Open)Succinimide (Ring)Detection Method
Monoisotopic Mass MM - 18.0106 DaHigh-Res MS
RP-HPLC Elution Early (Hydrophilic)Late (Hydrophobic)C18 Column
pH Stability Stable at neutral/basic pHHydrolyzes at pH > 7.0Forced Degradation
Fragmentation (MS/MS) Loss of H₂O (-18) is primaryRing opening fragmentsCID / HCD
Diagnostic Ion

or

ions

or

MS/MS

References

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry.

  • Wakankar, A. A., et al. (2007). Aspartate isomerization and peptide bond cleavage at low pH in monoclonal antibodies. Biochemistry.

  • Diep, J., et al. (2023). Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in the Complementarity-Determining Region of a Therapeutic Monoclonal Antibody. Pharmaceutical Research.

  • Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry.

Sources

Technical Guide: UV-Vis Absorption Spectra of N-Aryl Succinimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-aryl succinimides represent a critical scaffold in medicinal chemistry, serving as the core pharmacophore for anticonvulsant drugs (e.g., Phensuximide, Methsuximide) and as versatile intermediates in organic synthesis. Their UV-Vis absorption profiles are distinct fingerprints governed by the interaction between the electron-rich aryl ring and the electron-withdrawing succinimide moiety.

This guide provides a comparative technical analysis of the UV-Vis spectral characteristics of N-aryl succinimides. It contrasts them against their unsaturated analogues (N-aryl maleimides) and fused-ring derivatives (phthalimides), offering researchers a robust framework for structural characterization and purity assessment.

Mechanistic Principles of Absorption

The UV-Vis spectrum of an N-aryl succinimide is dominated by two primary electronic transitions. Understanding these is essential for interpreting spectral shifts caused by substituents or solvents.

  • 
     Transitions (Primary Band): 
    
    • Origin: Occurs within the aromatic phenyl ring and the carbonyl systems.

    • Location: Typically found between 200–250 nm .

    • Intensity: High molar absorptivity (

      
      ).
      
    • Nature: The succinimide ring acts as a weak electron-withdrawing group (EWG) via induction (-I) and resonance (-R), perturbing the benzene ring's symmetry and intensifying the secondary benzenoid band (B-band).

  • 
     Transitions (Secondary Band): 
    
    • Origin: Excitation of a non-bonding (

      
      ) electron from the carbonyl oxygen lone pair to the antibonding 
      
      
      
      orbital.
    • Location: Often appears as a weak shoulder or low-intensity band around 290–300 nm .

    • Intensity: Low molar absorptivity (

      
      ).
      
    • Solvent Sensitivity: Highly sensitive to solvent polarity (hypsochromic/blue shift in polar solvents due to H-bonding stabilization of the ground state).

Visualization: Electronic Transitions

The following diagram illustrates the energy gap differences between these transitions and how conjugation alters them.

ElectronicTransitions cluster_0 Orbital Energy Levels GS Ground State (S0) n_orbital n orbital (Non-bonding) pi_star π* orbital (Antibonding) n_orbital->pi_star n -> π* (Lower Energy, ~300 nm) Low Intensity pi_orbital π orbital (Bonding) pi_orbital->pi_star π -> π* (High Energy, <250 nm) High Intensity

Caption: Energy diagram showing the relative gaps for


 and 

transitions. The smaller gap for

corresponds to longer wavelengths.[1]

Comparative Spectral Analysis

To accurately characterize N-aryl succinimides, one must distinguish them from structurally related impurities or analogues.

Table 1: Spectral Fingerprints of N-Aryl Imides

Data represents typical values in polar aprotic solvents (e.g., Acetonitrile).

Compound ClassStructure FeatureKey

(nm)

(

)
Spectral Character
N-Phenylsuccinimide (NPS) Saturated 5-membered ring~205 (E-band)~240 (B-band)~290 (shoulder)>12,000~2,000~150Baseline Reference. Sharp UV cutoff.[2] Weak

often buried.
N-Phenylmaleimide (NPM) Unsaturated (C=C) ring~215~300-310>15,000~500Red Shifted. Conjugation of C=C with C=O extends absorption into near-UV.
N-Phenylphthalimide Fused Benzene ring~220~240~295>20,000~10,000~2,000Hyperchromic. Intense absorption due to extended aromatic system.
Substituent Effects (Hammett Correlation)

The electronic nature of the substituent on the N-aryl ring significantly modulates the spectrum.

  • Electron Donating Groups (EDG): (e.g., -OMe, -NH2, -OH) cause a Bathochromic (Red) Shift and Hyperchromic (Intensity) Effect . This is due to Intramolecular Charge Transfer (ICT) from the donor phenyl ring to the acceptor succinimide carbonyls.

  • Electron Withdrawing Groups (EWG): (e.g., -NO2, -Cl) typically cause a Hypsochromic (Blue) Shift or minimal change in

    
    , but may introduce their own characteristic bands (e.g., nitro group 
    
    
    
    ).
Table 2: Substituent Impact on N-Phenylsuccinimide (in MeOH)
Substituent (Para-position)Electronic EffectShift DirectionObserved

Trend
-H (Unsubstituted) Reference-240 nm (B-band)
-CH3 (Methyl) Weak EDG (+I)Slight Red~242 nm
-OCH3 (Methoxy) Strong EDG (+R)Significant Red~250-260 nm
-NO2 (Nitro) Strong EWG (-R, -I)Complex~260-270 nm (Overlap with NO2 bands)

Validated Experimental Protocol

This protocol is designed to ensure reproducibility and linearity (Beer-Lambert Law compliance).

Reagents & Equipment[1][3][4][5]
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred for UV analysis <205 nm due to lower cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Workflow Diagram

ProtocolWorkflow Start Start: Sample Preparation Weigh Weigh ~1-2 mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in MeCN (Stock Sol: 1 mM) Weigh->Dissolve Dilute Serial Dilution (Target: 10 - 50 µM) Dissolve->Dilute Baseline Baseline Correction (Blank Solvent Scan) Dilute->Baseline Measure Scan 190 - 400 nm (Scan Speed: Medium) Baseline->Measure Validate Check Absorbance (0.1 < A < 1.0?) Measure->Validate Validate->Dilute No (Re-dilute) Calc Calculate Molar Absorptivity (ε) A = εbc Validate->Calc Yes

Caption: Step-by-step workflow for quantitative UV-Vis analysis of N-aryl succinimides.

Step-by-Step Methodology
  • Stock Preparation: Dissolve exactly 1.75 mg of N-phenylsuccinimide (MW: 175.18 g/mol ) in 10 mL of Acetonitrile to create a 1.0 mM stock solution.

  • Working Standard: Dilute 100 µL of stock into 9.9 mL of Acetonitrile to achieve a 10 µM working solution.

  • Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline scan (190–400 nm) to subtract solvent absorbance.

  • Measurement: Replace the sample cuvette solvent with the 10 µM working solution. Record the spectrum.

  • Validation:

    • Ensure the absorbance maximum (

      
      ) lies between 0.1 and 1.0.
      
    • If

      
      , dilute further to avoid non-linear deviations.
      
    • Self-Check: Calculate

      
      . If 
      
      
      
      deviates significantly from ~2,000 (for NPS), check for weighing errors or impurities.

Troubleshooting & Critical Factors

  • Solvent Cutoff: Do not use Acetone or Toluene; they absorb strongly in the UV region, masking the succinimide bands.

  • Hydrolysis Risk: N-aryl succinimides are relatively stable, but maleimides hydrolyze rapidly in basic aqueous buffers. Always prepare fresh solutions in anhydrous organic solvents for accurate

    
     determination.
    
  • pH Sensitivity: While succinimides lack ionizable protons on the ring nitrogen (it is substituted), the ring opening (hydrolysis) is base-catalyzed. Avoid alkaline conditions during measurement.

References

  • NIST Chemistry WebBook. N-Phenylsuccinimide Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • Banjac, N., et al. (2013). Solvatochromic and quantum chemical investigations of newly synthesized succinimides: Substituent effect on intramolecular charge transfer. ResearchGate. Available at: [Link]

  • Fontaine, S. D., et al. (2015). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Available at: [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance, Lambda Max, and Conjugation. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized organic intermediates like 3-(2,5-Dioxopyrrolidin-1-yl)-4-methylbenzoic acid requires a rigorous approach to laboratory safety and logistical planning. As a bifunctional building block frequently utilized in drug development, PROTAC synthesis, and advanced bioconjugation, maintaining both the chemical integrity of the reagent and the safety of the operator is paramount.

Unlike highly moisture-sensitive NHS (N-hydroxysuccinimide) esters, this compound is an N-aryl succinimide linked to a toluic acid core. While it possesses greater hydrolytic stability than an NHS ester, the free carboxylic acid moiety and the fine powder morphology present distinct exposure risks that dictate specific Personal Protective Equipment (PPE) and handling protocols.

Here is the comprehensive, step-by-step operational guide for safely handling this chemical.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards:

  • Benzoic Acid Core: The carboxylic acid functional group acts as a mild organic acid. Upon contact with mucosal membranes, it causes severe eye irritation (Category 1) and respiratory tract irritation[1].

  • Succinimide Moiety: The 2,5-dioxopyrrolidin-1-yl ring can act as a skin sensitizer and irritant upon prolonged contact[2].

  • Physical Form: Supplied as a finely divided solid, it presents a dual hazard: inhalation of irritating particulates and the potential for combustible dust formation if aerosolized in high concentrations[3].

Personal Protective Equipment (PPE) Matrix

The following PPE must be donned before transferring the chemical from its secondary containment. All quantitative data and material choices are optimized for handling solid organic acids.

PPE CategorySpecification & Quantitative StandardCausality & Scientific Rationale
Eye/Face Tightly fitting chemical safety goggles (EN 166 / NIOSH approved)Safety glasses with side shields are insufficient. Goggles form a seal to prevent micro-dust ingress, protecting against severe eye damage (H318)[1],[2].
Hand Nitrile gloves (>0.11 mm thickness, breakthrough time >480 mins)Nitrile provides excellent chemical resistance against solid organic acids and succinimide derivatives, preventing dermal sensitization[2].
Respiratory N95 / FFP2 particulate respirator (Minimum)Mitigates the inhalation of irritating dust (H335). Mandatory if weighing operations must occur outside of a closed engineering system[1],[4].
Body Flame-resistant, 100% cotton laboratory coatPrevents the accumulation of potentially combustible organic dust on personal clothing and minimizes static charge generation[3].

Step-by-Step Operational Workflow

Every protocol in the laboratory should be a self-validating system. Follow these steps to ensure both safety and experimental success.

Step 1: Reagent Acclimatization

  • Action: If stored at -20°C, allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality & Validation: Opening a cold vial introduces ambient moisture via condensation. While N-aryl succinimides are more stable than NHS esters, moisture causes the carboxylic acid powder to cake, ruining stoichiometry. Validation: The exterior of the vial must be completely dry to the touch before the cap is unscrewed.

Step 2: Engineering Controls Validation

  • Action: Conduct all open-container handling inside a certified chemical fume hood. Verify the face velocity is actively reading between 80–100 feet per minute (fpm) .

  • Causality & Validation: This specific velocity range ensures the containment of fine powders. Validation: If the flow exceeds 120 fpm, turbulent vortices will form, visibly scattering the powder off your spatula. Adjust the sash height until the monitor confirms optimal, laminar flow[2].

Step 3: Anti-Static Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula.

  • Causality & Validation: Organic powders hold static charges, causing them to aerosolize or cling to gloves, increasing exposure risk[3]. Validation: The powder should pour smoothly without "jumping" or adhering to the sides of the spatula.

Step 4: Dissolution & Activation

  • Action: Dissolve the weighed compound immediately in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) before adding coupling reagents (like EDC/HATU).

  • Causality & Validation: The free carboxylic acid requires complete solvation for efficient downstream coupling. Validation: The solution should turn completely transparent within 60 seconds of gentle vortexing. Persistent turbidity indicates powder caking from prior moisture exposure, requiring filtration or reagent replacement.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action prevents respiratory exposure and environmental contamination.

  • Solid Spill Response: Never dry-sweep the powder. Dry sweeping aerosolizes the respiratory irritants[4]. Instead, gently cover the spill with a lint-free absorbent cloth slightly dampened with a compatible solvent (e.g., isopropanol) to suppress dust formation. Collect the material using non-sparking tools[2].

  • Waste Segregation: Place all collected material, contaminated PPE, and empty vials into a clearly labeled, sealable hazardous waste container.

  • Disposal: Do not flush down the sink. This compound must be disposed of as hazardous organic waste via high-temperature incineration by a licensed environmental facility[4],[5].

Workflow Visualization

G Start 1. Pre-Operation Acclimate & Don PPE Hood 2. Engineering Controls Verify Fume Hood (80-100 fpm) Start->Hood Weighing 3. Weighing Use Anti-Static Tools Hood->Weighing Spill Spill Occurred? Weighing->Spill CleanUp Spill Response Wet-Wipe & Contain Spill->CleanUp Yes Disposal 4. Waste Disposal Incineration / Hazmat Spill->Disposal No CleanUp->Disposal

Fig 1: Standard Operational Workflow for Handling this compound

References

  • SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.